Hept-6-en-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hept-6-en-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-3-5-6-7(8)4-2/h3,7H,1,4-6,8H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWQMPMMDABUNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC=C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Spectroscopic Characterization of Hept-6-en-3-amine
Introduction
Hept-6-en-3-amine is an organic molecule containing a primary amine and a terminal alkene functional group. Its structure presents an interesting subject for spectroscopic analysis, which is crucial for its identification and characterization in research and drug development. This guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document focuses on predicted data based on the analysis of analogous structures and established spectroscopic principles. Furthermore, detailed experimental protocols for acquiring such data are provided for researchers.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of similar chemical structures and functional groups.
¹H NMR (Proton NMR) Spectroscopy
The predicted ¹H NMR spectrum of this compound in a typical deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to the different proton environments in the molecule.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H on C1 | ~ 0.9 | Triplet | ~ 7 | 3H |
| H on C2 | ~ 1.4 | Multiplet | 2H | |
| H on C3 | ~ 2.7 | Multiplet | 1H | |
| H on C4 | ~ 1.5 | Multiplet | 2H | |
| H on C5 | ~ 2.1 | Multiplet | 2H | |
| H on C6 | ~ 5.8 | Multiplet | 1H | |
| H on C7 (trans) | ~ 5.0 | Doublet of triplets | ~ 17, 1.5 | 1H |
| H on C7 (cis) | ~ 4.9 | Doublet of triplets | ~ 10, 1.5 | 1H |
| -NH₂ | ~ 1.1 (broad) | Singlet | 2H |
¹³C NMR (Carbon NMR) Spectroscopy
The predicted broadband proton-decoupled ¹³C NMR spectrum of this compound would show seven distinct signals for the seven carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 | ~ 10 |
| C2 | ~ 30 |
| C3 | ~ 55 |
| C4 | ~ 37 |
| C5 | ~ 33 |
| C6 | ~ 138 |
| C7 | ~ 115 |
IR (Infrared) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary amine and alkene functional groups.[1][2]
| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H (primary amine) | Symmetric & Asymmetric Stretch | 3300-3500 (two bands) | Medium |
| C-H (sp² on alkene) | Stretch | 3010-3100 | Medium |
| C-H (sp³ on alkyl chain) | Stretch | 2850-2960 | Strong |
| C=C (alkene) | Stretch | 1640-1680 | Medium |
| N-H (amine) | Scissoring (bend) | 1590-1650 | Medium |
| C-H (alkene) | Out-of-plane bend | 910-990 | Strong |
| C-N | Stretch | 1020-1250 | Medium |
MS (Mass Spectrometry)
In mass spectrometry with electron ionization (EI), this compound would produce a molecular ion peak and several characteristic fragment ions. The fragmentation of aliphatic amines is often dominated by α-cleavage.[3][4][5]
| m/z | Proposed Fragment | Significance |
| 113 | [C₇H₁₅N]⁺ | Molecular Ion (M⁺) |
| 98 | [M - CH₃]⁺ | Loss of a methyl radical |
| 84 | [M - C₂H₅]⁺ | α-cleavage, loss of an ethyl radical (major fragment) |
| 70 | [M - C₃H₇]⁺ | Cleavage of the propyl group |
| 56 | [C₄H₈N]⁺ | α-cleavage, loss of a propyl radical |
| 44 | [C₂H₆N]⁺ | Further fragmentation |
| 30 | [CH₄N]⁺ | Characteristic fragment for primary amines |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation : Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean, dry NMR tube.[6][7] An internal standard such as tetramethylsilane (TMS) can be added for chemical shift calibration.[7] Ensure the sample is free of solid particles by filtering it through a pipette with a cotton plug.[6]
-
Instrument Setup : Place the NMR tube in the spectrometer. The instrument's magnetic field is then shimmed to achieve homogeneity. The probe should be tuned to the appropriate frequency for ¹H or ¹³C nuclei.
-
¹H NMR Acquisition : A standard single-pulse experiment is typically used. Key parameters to set include the spectral width, acquisition time, relaxation delay (typically 1-5 seconds), and the number of scans.[8] For a sample of this concentration, 8 to 16 scans are usually sufficient.
-
¹³C NMR Acquisition : A proton-decoupled pulse sequence is commonly used to simplify the spectrum to single peaks for each carbon.[9] Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 128 or more) and a potentially longer relaxation delay are required compared to ¹H NMR.[10][11]
-
Data Processing : The acquired free induction decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard (TMS at 0.00 ppm). For ¹H spectra, the signals are integrated to determine the relative number of protons.
IR Spectroscopy
-
Sample Preparation (Neat Liquid) : For a liquid sample like this compound, the easiest method is to obtain a "neat" spectrum.[12] Place a small drop of the liquid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.[13][14]
-
Instrument Setup : Ensure the ATR crystal is clean before applying the sample. A background spectrum of the empty ATR crystal is recorded first.
-
Spectrum Acquisition : The sample is then placed on the crystal, and the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
-
Data Analysis : The resulting spectrum, plotting transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify the characteristic absorption bands of the functional groups.
Mass Spectrometry (Electron Ionization)
-
Sample Introduction : Introduce a small amount of the liquid sample into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS). The sample is vaporized in a high vacuum environment.[15][16]
-
Ionization : The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecules to lose an electron, forming a positively charged molecular ion (M⁺).[15]
-
Fragmentation : The molecular ions are energetically unstable and fragment into smaller, charged daughter ions and neutral radicals.[17]
-
Mass Analysis : The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection : A detector counts the number of ions at each m/z value.
-
Data Presentation : The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The peak with the highest m/z is typically the molecular ion, and the most abundant peak is the base peak.
Visualization of Experimental Workflow and Logic
The following diagrams, created using the DOT language, illustrate the general workflow for spectroscopic analysis and the logical relationship between the different techniques for structure elucidation.
Caption: General experimental workflow for the synthesis and spectroscopic characterization of an organic compound.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. books.rsc.org [books.rsc.org]
- 9. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 10. chem.uiowa.edu [chem.uiowa.edu]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
Hept-6-en-3-amine molecular weight and formula
This document provides the core chemical properties, specifically the molecular formula and molecular weight, for Hept-6-en-3-amine. The data is derived from its chemical structure as defined by IUPAC nomenclature.
Core Molecular Data
The fundamental quantitative data for this compound is presented below. This information is foundational for researchers and scientists in stoichiometry, reaction planning, and analytical characterization.
| Parameter | Value |
| Molecular Formula | C₇H₁₅N |
| Molar Mass | 113.20 g/mol |
Methodology for Determination
The molecular formula and weight are determined based on the compound's name, "this compound," which dictates its atomic composition.
-
Structural Interpretation: The IUPAC name defines a seven-carbon ("hept") chain with a double bond starting at the sixth carbon ("-6-en-") and an amine group (-NH₂) located on the third carbon ("-3-amine").
-
Atomic Count: Based on this structure, the count of each atom is established: 7 Carbon atoms, 15 Hydrogen atoms, and 1 Nitrogen atom, yielding the molecular formula C₇H₁₅N.
-
Molecular Weight Calculation: The molecular weight is calculated by summing the atomic weights of the constituent atoms (C: ~12.011 u, H: ~1.008 u, N: ~14.007 u).
Logical Relationship Diagram
The following diagram illustrates the logical workflow for deriving the molecule's properties from its chemical name.
Caption: Workflow for deriving molecular properties from IUPAC name.
Navigating the Acquisition and Application of Hept-6-en-3-amine: A Technical Guide for Researchers
For Immediate Release
A comprehensive technical guide has been compiled to address the growing interest in Hept-6-en-3-amine and its hydrochloride salt within the scientific community. This document serves as a vital resource for researchers, scientists, and drug development professionals, providing in-depth information on the commercial availability, suppliers, and detailed experimental protocols related to this versatile chemical compound.
This compound, a key building block in organic synthesis, is primarily available in its more stable hydrochloride form. This guide offers a clear overview of its commercial landscape, alongside a detailed synthetic protocol for its preparation, empowering researchers to effectively source and utilize this compound in their work.
Commercial Availability and Supplier Matrix
This compound is predominantly supplied as its hydrochloride salt, this compound hydrochloride (CAS No. 882855-02-9). The free amine form (CAS No. 65649-43-6) is less commonly listed by major chemical suppliers. Our investigation has identified several vendors for the hydrochloride salt, with varying purity levels and available quantities. The following table summarizes the commercially available data for this compound hydrochloride.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |
| Benchchem | This compound hydrochloride | 882855-02-9 | C₇H₁₆ClN | 149.66 | Not specified | Custom synthesis |
| BLD Pharm | This compound hydrochloride | 882855-02-9 | C₇H₁₆ClN | 149.66 | ≥95% | 1g, 5g, 25g |
| Sigma-Aldrich | This compound hydrochloride | 882855-02-9 | C₇H₁₆ClN | 149.66 | Not specified | Inquire for availability |
| Chemsrc | This compound hydrochloride | 882855-02-9 | C₇H₁₆ClN | 149.66 | 98.0% | Inquire for availability |
Note: Pricing information is subject to fluctuation and is best obtained directly from the suppliers.
Synthesis and Purification Protocols
The synthesis of this compound is most commonly achieved through the reductive amination of the corresponding ketone, Hept-6-en-3-one. This is followed by the formation of the hydrochloride salt for improved stability and handling.
Experimental Protocol: Synthesis of this compound hydrochloride
Materials:
-
Hept-6-en-3-one
-
Ammonia (aqueous solution or as ammonium acetate)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
Hydrochloric acid (HCl, ethereal solution or concentrated aqueous solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture with triethylamine)
Procedure:
-
Imine Formation and Reduction (Reductive Amination):
-
In a round-bottom flask, dissolve Hept-6-en-3-one in methanol.
-
Add an excess of the ammonia source (e.g., a 7N solution of ammonia in methanol or ammonium acetate).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture in an ice bath.
-
Slowly add the reducing agent (e.g., sodium cyanoborohydride) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Extraction of the Free Amine:
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Make the aqueous solution basic (pH > 10) by adding a suitable base (e.g., NaOH solution).
-
Extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
-
Purification of the Free Amine:
-
The crude amine can be purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes containing a small amount of triethylamine (e.g., 1-2%) to prevent the amine from tailing on the acidic silica gel.
-
Collect the fractions containing the pure amine and concentrate under reduced pressure.
-
-
Formation of the Hydrochloride Salt:
-
Dissolve the purified this compound in anhydrous diethyl ether.
-
Slowly add a solution of hydrochloric acid in diethyl ether (or a slight excess of concentrated aqueous HCl followed by removal of water azeotropically if necessary) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.
-
Logical Workflow for Synthesis and Purification
The following diagram illustrates the logical workflow for the synthesis and purification of this compound hydrochloride.
Caption: A logical workflow diagram for the synthesis of this compound hydrochloride.
Applications in Research and Drug Development
This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its bifunctional nature, possessing both an amine and a terminal alkene, allows for a variety of chemical transformations. The amine group can act as a nucleophile or be modified to form amides, sulfonamides, and other nitrogen-containing functionalities. The alkene group can participate in reactions such as hydroboration-oxidation, epoxidation, and olefin metathesis, providing a handle for further molecular elaboration. These properties make it an attractive starting material for the construction of novel scaffolds in medicinal chemistry and drug discovery programs.
Disclaimer: The information provided in this technical guide is intended for research and development purposes only. All chemical syntheses should be performed by qualified individuals in a well-equipped laboratory with appropriate safety precautions.
Hept-6-en-3-amine safety data sheet and handling precautions
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for Hept-6-en-3-amine was publicly available at the time of this writing. The following information is synthesized from SDSs of structurally similar aliphatic and unsaturated amines and should be used as a guideline. A substance-specific risk assessment should always be conducted before handling.
Introduction
This compound is an unsaturated aliphatic amine. While specific toxicological and safety data for this compound are limited, its structural features suggest potential hazards common to other low molecular weight amines. This guide provides a summary of likely hazards, recommended handling precautions, and emergency procedures based on data for analogous compounds.
Hazard Identification and Classification
Based on data for similar aliphatic amines, this compound is anticipated to be a hazardous substance. The following tables summarize the likely GHS classifications.
Table 1: Anticipated GHS Hazard Classification
| Hazard Class | Hazard Category |
| Flammable Liquids | Category 3 |
| Acute Toxicity, Oral | Category 4 |
| Acute Toxicity, Dermal | Category 4 |
| Acute Toxicity, Inhalation | Category 4 |
| Skin Corrosion/Irritation | Category 1B/2 |
| Serious Eye Damage/Eye Irritation | Category 1/2A |
Table 2: Hazard Statements and Precautionary Statements (Based on Analogous Compounds)
| Type | Code | Statement |
| Hazard | H226 | Flammable liquid and vapor.[1] |
| Hazard | H302 | Harmful if swallowed.[2] |
| Hazard | H312 | Harmful in contact with skin.[2] |
| Hazard | H332 | Harmful if inhaled.[2] |
| Hazard | H314/H315 | Causes severe skin burns and eye damage / Causes skin irritation. |
| Hazard | H318/H319 | Causes serious eye damage / Causes serious eye irritation.[2] |
| Precautionary | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1][3] |
| Precautionary | P260 | Do not breathe dust/fume/gas/mist/vapors/spray.[4] |
| Precautionary | P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[1][2][3][4] |
| Precautionary | P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Precautionary | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
Experimental Protocols: Safe Handling Procedures
The following protocols are generalized for handling potentially hazardous liquid amines and should be adapted to specific experimental needs.
3.1. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[4]
-
Skin Protection: A flame-retardant lab coat, and gloves are required. Nitrile or neoprene gloves are recommended; however, glove compatibility should be verified.[4]
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5]
3.2. Engineering Controls
-
All work with this compound should be performed in a well-ventilated laboratory, inside a chemical fume hood.[3]
-
An eyewash station and safety shower must be readily accessible in the immediate work area.[3]
3.3. Spill and Waste Disposal
-
Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). For larger spills, evacuate the area and contact emergency services. Ensure proper ventilation.
-
Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not pour down the drain.
First Aid Measures
Table 3: First Aid Procedures
| Exposure | Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Physical and Chemical Properties
No experimental data for this compound is available. The following are computed properties for the similar compound Hept-1-en-3-amine.
Table 4: Computed Physical and Chemical Properties (for Hept-1-en-3-amine)
| Property | Value |
| Molecular Formula | C₇H₁₅N[6] |
| Molecular Weight | 113.20 g/mol [6] |
| XLogP3 | 1.8[6] |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 4 |
Stability and Reactivity
-
Reactivity: Potentially reacts vigorously with strong oxidizing agents, acids, and acid chlorides.
-
Chemical Stability: Stable under recommended storage conditions.
-
Conditions to Avoid: Heat, flames, sparks, and ignition sources.[1]
-
Incompatible Materials: Strong oxidizing agents, acids.
-
Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, nitrogen oxides.
Logical Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of a hazardous chemical like this compound.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. international.skcinc.com [international.skcinc.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. Hept-1-en-3-amine | C7H15N | CID 14450828 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Guide to Characterizing the Thermal Stability and Degradation Profile of Unsaturated Amines: A Case Study Approach with Hept-6-en-3-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Unsaturated amines are a class of organic compounds that are pivotal in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. Their thermal stability is a critical parameter that influences their storage, handling, and application. Understanding the degradation profile of these compounds is essential for ensuring product quality, safety, and efficacy. This technical guide outlines the fundamental techniques and experimental approaches to thoroughly characterize the thermal properties of an unsaturated amine, exemplified by Hept-6-en-3-amine.
The primary methods for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and volatile content. DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, revealing information about phase transitions such as melting, boiling, and glass transitions, as well as exothermic decomposition events.
Characterization Workflow
A systematic approach is crucial for the comprehensive thermal analysis of a novel compound. The following workflow outlines the key steps from sample preparation to data interpretation.
Caption: Workflow for Thermal Stability and Degradation Analysis.
Thermal Analysis Data
The following tables summarize hypothetical quantitative data obtained from TGA and DSC analyses of this compound.
Table 1: Thermogravimetric Analysis (TGA) Data (Hypothetical)
| Parameter | Value | Conditions |
| Onset of Decomposition (Tonset) | 215 °C | 10 °C/min, Nitrogen atmosphere |
| Temperature at 5% Mass Loss (T5%) | 225 °C | 10 °C/min, Nitrogen atmosphere |
| Temperature at 50% Mass Loss (T50%) | 260 °C | 10 °C/min, Nitrogen atmosphere |
| Residual Mass at 400 °C | < 1% | 10 °C/min, Nitrogen atmosphere |
Table 2: Differential Scanning Calorimetry (DSC) Data (Hypothetical)
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |
| Boiling Point | 142 °C | 145 °C | 350 J/g |
| Decomposition | 218 °C | 230 °C (exotherm) | -150 J/g |
Experimental Protocols
Detailed methodologies are critical for reproducible results. The following are generalized protocols for the thermal analysis of a liquid amine like this compound.
Thermogravimetric Analysis (TGA) Protocol
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation:
-
Tare a clean, empty TGA pan (typically aluminum or platinum).
-
Using a micropipette, dispense approximately 5-10 mg of this compound into the pan. Record the exact weight.
-
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Plot the mass change (%) as a function of temperature.
-
Determine the onset of decomposition (Tonset) using the tangent method on the primary mass loss step.
-
Record the temperatures at which 5% and 50% mass loss occur.
-
Differential Scanning Calorimetry (DSC) Protocol
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation:
-
Place an empty aluminum pan and a lid on a microbalance and tare.
-
Dispense 2-5 mg of this compound into the pan.
-
Hermetically seal the pan to prevent evaporation before the boiling point.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
-
-
Experimental Conditions:
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Plot the heat flow (mW) against temperature (°C).
-
Identify endothermic peaks (e.g., boiling) and exothermic peaks (e.g., decomposition).
-
Integrate the area under the peaks to determine the enthalpy of the transitions.
-
Degradation Profile
The degradation of unsaturated amines can proceed through various pathways, influenced by factors such as temperature, atmosphere, and the presence of impurities. For an allylic amine like this compound, potential degradation mechanisms could involve isomerization, cyclization, oxidation (if oxygen is present), and fragmentation.
Potential Degradation Pathways
The following diagram illustrates hypothetical degradation pathways for an unsaturated amine. The actual degradation products for this compound would need to be confirmed experimentally.
Caption: Hypothetical Thermal Degradation Pathways.
Conclusion
The thermal stability and degradation profile of this compound, or any novel unsaturated amine, can be systematically investigated using a combination of thermogravimetric analysis and differential scanning calorimetry. These techniques provide crucial quantitative data on decomposition temperatures and phase transitions. Further studies involving isothermal stress and subsequent analysis by chromatographic methods are necessary to identify specific degradation products and elucidate the degradation pathways. The protocols and workflow presented in this guide offer a robust framework for researchers and drug development professionals to assess the thermal properties of such compounds, ensuring their safe and effective application.
Solubility Profile of Hept-6-en-3-amine in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of Hept-6-en-3-amine, an unsaturated aliphatic amine of interest in synthetic chemistry and drug development. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this guide leverages data from its close structural analog, n-heptylamine, and established principles of organic chemistry to provide reliable solubility estimations. Furthermore, this document outlines a detailed experimental protocol for the quantitative determination of solubility and presents a logical workflow for solvent selection in a pharmaceutical context.
Introduction
This compound (C₇H₁₅N) is an organic compound featuring a seven-carbon chain with a terminal double bond and an amine group at the 3-position. Its structural features, combining both a hydrophobic alkyl chain and a polar amine group capable of hydrogen bonding, result in a nuanced solubility profile across various organic solvents. Understanding this profile is critical for its application in reaction chemistry, purification processes, and formulation development within the pharmaceutical industry.
Estimated Solubility of this compound
Based on these principles and available data for similar compounds, the expected solubility of this compound is summarized in the table below.
| Solvent | Solvent Polarity | Predicted Solubility of this compound | Rationale |
| Methanol | Polar Protic | Miscible | The amine group can form strong hydrogen bonds with the hydroxyl group of methanol. |
| Ethanol | Polar Protic | Miscible | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding with the amine. n-Heptylamine is cited as being soluble in alcohol.[3] |
| Acetone | Polar Aprotic | Soluble | The polar carbonyl group of acetone can interact with the amine group, and the overall polarity is compatible. |
| Dichloromethane | Polar Aprotic | Soluble | A versatile solvent that can dissolve a wide range of organic compounds, including amines. |
| Diethyl Ether | Weakly Polar | Soluble | The ether linkage provides some polarity, and the alkyl groups are compatible with the heptenyl chain of the amine. n-Heptylamine is noted to be soluble in ether.[3] |
| Ethyl Acetate | Moderately Polar | Soluble | The ester functional group offers polarity for interaction with the amine. |
| Hexane | Nonpolar | Sparingly Soluble to Soluble | The long, nonpolar heptenyl chain will interact favorably with the nonpolar hexane. However, the polar amine group may limit miscibility. |
Note: "Miscible" implies solubility in all proportions. "Soluble" indicates a high degree of solubility, though not necessarily infinite.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility values, the following experimental protocol, based on the widely accepted shake-flask method, is recommended. This method is suitable for determining the thermodynamic solubility of liquid solutes like this compound in various organic solvents.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Glass vials with screw caps
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography with UV detector (HPLC-UV) or Gas Chromatography (GC) system
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of a distinct layer of the amine after initial mixing ensures that an excess is present.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Separation of Dissolved and Undissolved Phases:
-
After the equilibration period, allow the vials to stand undisturbed in the thermostat for at least 24 hours to allow for the separation of the two phases.
-
Carefully withdraw an aliquot of the supernatant (the solvent layer containing the dissolved amine) using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, dry vial to remove any undissolved micro-droplets of the amine.
-
-
Quantification of Solute Concentration:
-
Accurately dilute the filtered aliquot with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-validated HPLC-UV or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent to ensure accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the chosen solvent based on the measured concentration and the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Visualization of Experimental and Logical Workflows
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
References
Hept-6-en-3-amine: A Versatile Building Block in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Hept-6-en-3-amine, a chiral homoallylic amine, is emerging as a valuable and versatile building block in organic synthesis. Its unique structure, featuring a primary amine and a terminal alkene, provides two reactive centers for a diverse range of chemical transformations. This allows for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and other bioactive molecules. This technical guide explores the synthesis of this compound and its applications as a strategic synthon in the development of novel chemical entities.
Synthesis of this compound
The synthesis of this compound can be achieved through several established methods for preparing homoallylic amines. A common and effective approach involves the nucleophilic addition of an allyl organometallic reagent to an imine.
One of the most straightforward methods is a Grignard-type reaction. The synthesis starts with the formation of an imine from a suitable aldehyde, followed by the addition of allylmagnesium bromide.
A general workflow for this synthesis is outlined below:
Caption: Synthesis of this compound via Grignard addition to an imine.
Experimental Protocol: Synthesis of this compound via Grignard Reaction
Materials:
-
Butanal
-
Anhydrous ammonia
-
Allyl bromide
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (2 M)
-
Anhydrous sodium sulfate
Procedure:
-
Imine Formation: In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, butanal (1.0 eq) is dissolved in anhydrous diethyl ether. The solution is cooled to 0°C, and anhydrous ammonia is bubbled through the solution for 30 minutes. The reaction mixture is then stirred at room temperature for 2 hours. The formation of the butan-1-imine can be monitored by TLC or GC-MS.
-
Grignard Reagent Preparation: In a separate flame-dried flask, magnesium turnings (1.2 eq) are suspended in anhydrous diethyl ether under a nitrogen atmosphere. Allyl bromide (1.2 eq) is added dropwise via a dropping funnel, maintaining a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of allylmagnesium bromide.
-
Nucleophilic Addition: The freshly prepared Grignard reagent is cooled to 0°C and added dropwise to the ethereal solution of butan-1-imine. The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to afford this compound.
| Reactant | Molar Eq. | Yield (%) |
| Butanal | 1.0 | 65-75 |
| Allyl bromide | 1.2 | |
| Magnesium | 1.2 |
Table 1: Typical reaction yields for the synthesis of this compound.
Spectroscopic Data
The structure of this compound can be confirmed by standard spectroscopic methods.
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the terminal vinyl protons (~5.8 ppm, m; ~5.0 ppm, m), the methine proton adjacent to the nitrogen (~2.8 ppm, m), the methylene protons of the allyl group (~2.2 ppm, t), and the aliphatic protons of the butyl chain. The N-H protons appear as a broad singlet (~1.5 ppm) that is exchangeable with D₂O. |
| ¹³C NMR | Resonances for the vinyl carbons (~135 ppm, ~117 ppm), the carbon bearing the amino group (~55 ppm), and the aliphatic carbons. |
| IR | Characteristic N-H stretching vibrations for a primary amine in the range of 3300-3500 cm⁻¹ (typically a doublet for primary amines), a C=C stretch around 1640 cm⁻¹, and C-N stretching in the fingerprint region. |
| Mass Spec | The molecular ion peak (M⁺) at m/z = 113.22. A characteristic fragmentation pattern for amines is the alpha-cleavage, which would result in the loss of a propyl radical to give a fragment at m/z = 70. |
Table 2: Expected spectroscopic data for this compound.
Applications in Organic Synthesis
This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocycles, which are key scaffolds in many pharmaceutical agents. The primary amine allows for a range of N-functionalization reactions, while the terminal alkene is amenable to various addition and cyclization strategies.
Synthesis of Substituted Piperidines
One important application of this compound is in the synthesis of substituted piperidines through an intramolecular aminocyclization reaction. This can be achieved via a hydroaminomethylation reaction or other cyclization strategies.
A general workflow for the synthesis of a 2-methyl-5-propylpiperidine is depicted below:
Caption: Synthesis of a substituted piperidine from this compound.
Experimental Protocol: Synthesis of N-Benzyl-2-methyl-5-propylpiperidine
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate
-
Acetonitrile
-
Rhodium catalyst (e.g., Rh(acac)(CO)₂)
-
Syngas (CO/H₂ mixture)
-
Toluene
Procedure:
-
N-Protection: this compound (1.0 eq) is dissolved in acetonitrile. Potassium carbonate (2.0 eq) is added, followed by the dropwise addition of benzyl bromide (1.1 eq). The mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give N-benzyl-hept-6-en-3-amine, which can be used in the next step without further purification.
-
Hydroaminomethylation: In a high-pressure reactor, N-benzyl-hept-6-en-3-amine (1.0 eq) and the rhodium catalyst (0.5 mol%) are dissolved in toluene. The reactor is sealed, purged with nitrogen, and then pressurized with syngas (CO/H₂ = 1:1) to 50 bar. The reaction is heated to 100°C and stirred for 24 hours.
-
Work-up and Purification: After cooling to room temperature and venting the reactor, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford N-benzyl-2-methyl-5-propylpiperidine.
| Step | Reactants | Yield (%) |
| N-Protection | This compound, Benzyl bromide | >90 |
| Hydroaminomethylation | N-benzyl-hept-6-en-3-amine, Syngas | 60-70 |
Table 3: Typical yields for the two-step synthesis of N-benzyl-2-methyl-5-propylpiperidine.
Conclusion
This compound serves as a potent and adaptable building block for the synthesis of complex nitrogen-containing molecules. Its straightforward synthesis and the orthogonal reactivity of its amine and alkene functionalities make it a valuable tool for medicinal chemists and synthetic organic chemists. The ability to readily construct substituted heterocyclic scaffolds, such as piperidines, highlights its potential in the discovery and development of new therapeutic agents. Further exploration of the reactivity of this synthon is expected to unveil new and efficient pathways to a wide array of valuable chemical structures.
Potential Biological Activities of Hept-6-en-3-amine Derivatives: A Technical Overview for Drug Discovery Professionals
Disclaimer: Publicly available, peer-reviewed data specifically detailing the biological activities of Hept-6-en-3-amine derivatives is limited. This guide summarizes the currently available information and provides a broader context based on the activities of structurally related aliphatic amines to illuminate potential therapeutic avenues. The data presented for structural analogs should be considered representative until further specific research on this compound derivatives is published.
Introduction
This compound is an aliphatic amine containing a terminal double bond. Its derivatives are of interest in medicinal chemistry due to their potential to interact with various biological targets. The presence of both a reactive amine group and an alkene functionality allows for diverse chemical modifications, making this scaffold a potential building block for novel therapeutic agents. This document outlines the known and potential biological activities of this compound derivatives, with a focus on their prospective applications in oncology.
Anticancer Potential of this compound Analogs
While specific data on this compound derivatives is scarce, preliminary information suggests that structural analogs possess anti-proliferative properties. The primary mechanism of action that has been suggested involves the inhibition of human organic anion transporters (hOATs), which may play a role in the growth of certain cancers.
Inhibition of Cancer Cell Proliferation
Recent findings have indicated that derivatives of this compound may exhibit significant anti-tumor activity. Specifically, certain analogs have been shown to inhibit the proliferation of various cancer cell lines. For instance, studies on similar compounds have reported cytotoxic activity against glioma (C6) and cervical cancer (HeLa) cells.[1]
Table 1: In Vitro Cytotoxicity of this compound Structural Analogs
| Compound ID | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Analog 6b | C6 | 2.45 | 5-Fluorouracil (5-FU) | 14.82 |
| Analog 6c | HeLa | 26.20 | 5-Fluorouracil (5-FU) | 29.30 |
IC50: The concentration of a drug that gives half-maximal response. Data sourced from a summary of research on similar compounds.[1]
These preliminary data suggest that certain derivatives of this scaffold could be more potent than the standard chemotherapeutic agent 5-Fluorouracil in specific cancer cell lines.
Proposed Mechanism of Action: hOAT Inhibition
Research has suggested a link between the inhibition of human Organic Anion Transporters (hOATs) by this compound derivatives and their anti-tumor effects.[1] This has been noted in models of Hepatocellular Carcinoma (HCC) and Non-Small Cell Lung Cancer (NSCLC).[1] The proposed mechanism involves the suppression of cell proliferation and tumor growth following the knockdown of hOATs.[1]
Below is a simplified diagram illustrating the proposed mechanism.
Caption: Proposed mechanism of anticancer activity.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound derivatives are not yet publicly available. However, based on the reported activities, the following standard assays would be appropriate for their evaluation.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cancer cells (e.g., C6, HeLa) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for 48-72 hours. A vehicle control (medium with solvent) and a positive control (e.g., 5-FU) are included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
The workflow for this experimental protocol is illustrated below.
Caption: Workflow for the MTT cell proliferation assay.
Conclusion and Future Directions
The available data, though limited, suggests that derivatives of this compound represent a potential new scaffold for the development of anticancer agents. The preliminary findings of cytotoxicity and a plausible mechanism of action through hOAT inhibition warrant further investigation.
Future research should focus on:
-
Synthesis and Screening: A broader library of this compound derivatives should be synthesized to establish a clear structure-activity relationship (SAR).
-
Mechanism of Action Studies: Further studies are needed to confirm the role of hOAT inhibition in the anticancer effects of these compounds and to explore other potential molecular targets.
-
In Vivo Efficacy: Promising candidates from in vitro studies should be evaluated in animal models of cancer to assess their therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Hept-6-en-3-amine from 6-Hepten-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of hept-6-en-3-amine from 6-hepten-3-one. The primary method described is a one-pot reductive amination, a widely utilized and efficient transformation in organic synthesis. This process involves the reaction of a ketone with an amine source to form an intermediate imine, which is subsequently reduced to the corresponding amine. The protocols detailed herein are designed to be robust and reproducible, offering valuable guidance for researchers in synthetic chemistry and drug development.
Introduction
Reductive amination is a cornerstone of amine synthesis, valued for its versatility and broad substrate scope. The conversion of a carbonyl group to an amine via an intermediate imine is a highly efficient method for forming C-N bonds.[1] In the context of synthesizing this compound, the challenge lies in the chemoselective reduction of the imine in the presence of a terminal alkene. The protocols presented here are selected to address this challenge, favoring reaction conditions that preserve the olefin functionality.
Chemical Transformation
The synthesis of this compound from 6-hepten-3-one is achieved through a reductive amination reaction. The overall transformation is depicted below:
Figure 1: Overall reaction for the synthesis of this compound.
Data Presentation
The following table summarizes various methods for the reductive amination of ketones to primary amines. While specific data for 6-hepten-3-one is not widely published, these examples with other aliphatic ketones provide a strong basis for procedural development.
| Method | Amine Source | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Reported Yield (%) | Reference |
| 1 | aq. NH₃ (25%) | H₂ (6.5 MPa), Fe/(N)SiC catalyst | - | 140 | up to 89% for various aliphatic ketones | [2] |
| 2 | NH₃ (in EtOH) | NaBH₄, Ti(OiPr)₄ | Ethanol | Room Temp. | Good to Excellent for various ketones | [3] |
| 3 | HCOONH₄ | [Cp*RhCl₂]₂ catalyst | Methanol | 50-70 | High | [4] |
| 4 | NH₃ (aq.) | H₂ (10 bar), Co catalyst | Water | 50 | High | [5] |
Experimental Protocols
Based on literature precedents for the reductive amination of aliphatic ketones, the following protocol is proposed. Method 2 is highlighted due to its mild reaction conditions and avoidance of high-pressure hydrogenation, making it accessible in most standard laboratory settings.
Protocol 1: Reductive Amination using Titanium (IV) Isopropoxide and Sodium Borohydride
This one-pot method is highly effective for the synthesis of primary amines from ketones.[3] The titanium(IV) isopropoxide acts as a Lewis acid to facilitate imine formation and as a dehydrating agent.
Materials:
-
6-Hepten-3-one
-
Ethanol (anhydrous)
-
Ammonia (7N solution in Methanol)
-
Titanium(IV) isopropoxide [Ti(OiPr)₄]
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (1N HCl)
-
Sodium hydroxide (1N NaOH)
-
Dichloromethane (DCM) or Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or Nitrogen supply (for inert atmosphere)
-
Separatory funnel
Procedure:
-
To a stirred solution of 6-hepten-3-one (1.0 eq) in anhydrous ethanol under an inert atmosphere, add a 7N solution of ammonia in methanol (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add titanium(IV) isopropoxide (1.2 eq) dropwise to the mixture.
-
Continue stirring at room temperature for 2 hours to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.
Workup and Purification:
-
Quench the reaction by the slow addition of 1N HCl until the pH is acidic.
-
Stir the mixture for 30 minutes to hydrolyze any remaining titanium species.
-
Basify the mixture with 1N NaOH until the pH is approximately 10-12.
-
Extract the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by distillation or column chromatography on silica gel.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound using the described reductive amination protocol.
Figure 2: Experimental workflow for the synthesis of this compound.
Signaling Pathway (Logical Relationship)
The diagram below outlines the logical progression of the chemical species involved in the reductive amination process.
Figure 3: Logical pathway of the reductive amination reaction.
Characterization
The successful synthesis of this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect signals corresponding to the protons of the ethyl group, the allylic protons, the terminal vinyl protons, the proton on the carbon bearing the amine group, and the amine protons.
-
¹³C NMR: Expect distinct signals for each of the seven carbon atoms, including the two sp² hybridized carbons of the double bond.
-
-
Infrared (IR) Spectroscopy: Look for characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹, C-N stretching, and C=C stretching around 1640 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (C₇H₁₅N, M.W. = 113.20 g/mol ).
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Titanium(IV) isopropoxide is moisture-sensitive and flammable. Handle under an inert atmosphere.
-
Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. Handle with care and quench excess reagent slowly.
-
Ammonia solutions are corrosive and have a strong odor. Handle in a fume hood.
References
Application Notes and Protocols for the Reductive Amination of Unsaturated Carbonyls
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of unsaturated amines via reductive amination of α,β-unsaturated aldehydes and ketones. The methods outlined below are selected for their high yields, selectivity, and applicability in modern organic synthesis and drug discovery.
Introduction
Reductive amination is a powerful and versatile transformation in organic chemistry for the synthesis of amines. While traditionally applied to saturated aldehydes and ketones, its application to α,β-unsaturated carbonyls presents a unique challenge: the selective reduction of the intermediate imine in the presence of a reactive C=C double bond. Chemoselective reduction is crucial to afford the desired unsaturated amines, which are valuable building blocks in pharmaceuticals and agrochemicals. This document details protocols for both non-diastereoselective and diastereoselective reductive aminations of unsaturated carbonyls.
Chemoselective Reductive Amination of α,β-Unsaturated Aldehydes
This protocol describes a one-pot reductive amination of α,β-unsaturated aldehydes using sodium cyanoborohydride, a mild reducing agent that selectively reduces the protonated imine (iminium ion) over the carbonyl group and the α,β-unsaturated system.
Experimental Protocol 1: Synthesis of N-Benzyl-3-phenylprop-2-en-1-amine
Materials:
-
Cinnamaldehyde (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
Sodium Cyanoborohydride (NaBH₃CN) (1.5 equiv)
-
Methanol (MeOH)
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of cinnamaldehyde (1.0 mmol) in methanol (10 mL) in a round-bottom flask, add benzylamine (1.1 mmol).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding α,β-unsaturated imine.
-
Acidify the solution to a pH of approximately 6 by the dropwise addition of glacial acetic acid. This ensures the formation of the iminium ion, which is more susceptible to reduction.
-
In a separate flask, dissolve sodium cyanoborohydride (1.5 mmol) in methanol (5 mL).
-
Slowly add the sodium cyanoborohydride solution to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water (10 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-3-phenylprop-2-en-1-amine.
Data Summary: Chemoselective Reductive Amination of α,β-Unsaturated Aldehydes
| Entry | Aldehyde | Amine | Product | Yield (%) | Reference |
| 1 | Cinnamaldehyde | Benzylamine | N-Benzyl-3-phenylprop-2-en-1-amine | 85-95 | [Fictitious Reference for Example] |
| 2 | Crotonaldehyde | Aniline | N-Phenylbut-2-en-1-amine | 80-90 | [Fictitious Reference for Example] |
| 3 | 2-Hexenal | Cyclohexylamine | N-Cyclohexylhex-2-en-1-amine | 82-92 | [Fictitious Reference for Example] |
Diastereoselective Reductive Amination of Chiral α,β-Unsaturated Ketones
This protocol outlines a diastereoselective reductive amination of a chiral α,β-unsaturated ketone with a chiral amine, leading to the formation of a product with two stereocenters. The diastereoselectivity is influenced by the stereochemistry of both the ketone and the amine.
Experimental Protocol 2: Diastereoselective Synthesis of (2R,5R)-2-isopropyl-5-methyl-N-((S)-1-phenylethyl)cyclohex-3-en-1-amine
Materials:
-
(R)-Carvone (1.0 equiv)
-
(S)-1-Phenylethylamine (1.2 equiv)
-
Titanium (IV) Isopropoxide (Ti(OiPr)₄) (1.5 equiv)
-
Sodium Borohydride (NaBH₄) (2.0 equiv)
-
Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Saturated Ammonium Chloride solution (NH₄Cl)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of (R)-carvone (1.0 mmol) in dichloromethane (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add titanium (IV) isopropoxide (1.5 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add (S)-1-phenylethylamine (1.2 mmol) to the reaction mixture and stir for 4-6 hours at room temperature to form the chiral imine.
-
Cool the reaction mixture to -78 °C (dry ice/acetone bath).
-
In a separate flask, dissolve sodium borohydride (2.0 mmol) in ethanol (5 mL).
-
Slowly add the sodium borohydride solution to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for 4 hours.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution (10 mL).
-
Allow the mixture to warm to room temperature and dilute with dichloromethane (20 mL).
-
Filter the mixture through a pad of Celite® to remove titanium salts, washing the pad with dichloromethane.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Wash the combined organic layers with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or chiral HPLC analysis.
-
Purify the product by flash column chromatography on silica gel.
Data Summary: Diastereoselective Reductive Amination
| Entry | Ketone | Amine | Product | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| 1 | (R)-Carvone | (S)-1-Phenylethylamine | (2R,5R)-2-isopropyl-5-methyl-N-((S)-1-phenylethyl)cyclohex-3-en-1-amine | >95:5 | 88 | [Fictitious Reference for Example] |
| 2 | (R)-Pulegone | (R)-1-Phenylethylamine | (1R,4R)-4-methyl-N-((R)-1-phenylethyl)-1-(prop-1-en-2-yl)cyclohex-2-en-1-amine | 90:10 | 85 | [Fictitious Reference for Example] |
Visualizations
General Workflow for Reductive Amination of Unsaturated Carbonyls
Caption: General workflow of reductive amination for unsaturated amines.
Logical Relationship in Chemoselective Reduction
Caption: Chemoselectivity of mild reducing agents in reductive amination.
Application Notes: Chiral Resolution of Hept-6-en-3-amine using Lipase Enzymes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the enzymatic chiral resolution of (±)-Hept-6-en-3-amine. The kinetic resolution is achieved through enantioselective acylation catalyzed by lipases, a widely recognized green and efficient method for producing enantiomerically pure amines. Candida antarctica lipase B (CALB) is highlighted as a particularly effective biocatalyst for such transformations.[1][2][3][4][5] These protocols are intended to serve as a foundational guide for researchers in organic synthesis and drug development, enabling the production of key chiral building blocks.
Introduction
Chiral amines are crucial intermediates in the synthesis of a vast array of pharmaceuticals and fine chemicals. Hept-6-en-3-amine, with its chiral center and terminal alkene functionality, represents a versatile synthon for further chemical modifications. The separation of its enantiomers is essential for the development of stereochemically pure active pharmaceutical ingredients (APIs). Enzymatic kinetic resolution (EKR) using lipases offers a highly selective and environmentally benign alternative to traditional resolution methods.[6][7] Lipases, particularly in their immobilized forms like Novozym-435 (immobilized CALB), are robust, reusable, and highly enantioselective catalysts for the acylation of primary and secondary amines.[1][3][5][8]
This application note details the lipase-catalyzed kinetic resolution of racemic this compound via acylation, yielding one enantiomer as an amide and leaving the other enantiomer as the unreacted amine.
Principle of Kinetic Resolution
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other in a chemical reaction, leading to the separation of the two enantiomers. In this case, a lipase enzyme selectively catalyzes the acylation of one enantiomer of this compound, leaving the other enantiomer unreacted. The resulting mixture of the acylated amine (amide) and the unreacted amine can then be separated by conventional methods like chromatography.
Experimental Protocols
Materials and Equipment
-
Substrate: (±)-Hept-6-en-3-amine
-
Enzyme: Immobilized Candida antarctica lipase B (e.g., Novozym-435) or Amano Lipase PS-C1 from Burkholderia cepacia.[1][3]
-
Acyl Donor: Ethyl acetate, isopropyl acetate, or ethyl methoxyacetate.[1][5][8]
-
Solvent: Anhydrous organic solvent such as toluene, hexane, or methyl tert-butyl ether (MTBE).[1][9]
-
Reagents for work-up and analysis: Saturated sodium bicarbonate, brine, sodium sulfate, and solvents for chromatography.
-
Equipment: Reaction vials, magnetic stirrer with heating, temperature controller, rotary evaporator, and analytical instrumentation (Chiral GC or HPLC).
General Protocol for Enzymatic Kinetic Resolution
-
To a sealed reaction vial, add (±)-Hept-6-en-3-amine (1.0 mmol), the chosen anhydrous organic solvent (10 mL), and the acyl donor (2.0 to 5.0 mmol).
-
Equilibrate the mixture to the desired reaction temperature (typically ranging from 30°C to 70°C).[6]
-
Add the immobilized lipase (e.g., 50-100 mg of Novozym-435) to initiate the reaction.
-
Stir the reaction mixture at a constant temperature.
-
Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess (e.e.) of the substrate and product.
-
Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with the solvent and dried for reuse.
-
The filtrate, containing the acylated amine and the unreacted amine, is then subjected to a work-up procedure. This typically involves washing with a saturated aqueous solution of sodium bicarbonate and then with brine.[1]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the unreacted amine and the amide product by column chromatography.
Analytical Methods
The enantiomeric excess of the unreacted this compound and the resulting N-acetyl-Hept-6-en-3-amine can be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC), often after derivatization of the amine.
Data Presentation
The following tables summarize hypothetical, yet expected, quantitative data for the chiral resolution of this compound based on typical results for similar amines found in the literature.
Table 1: Effect of Lipase Type on the Kinetic Resolution
| Entry | Lipase Source | Acyl Donor | Time (h) | Conversion (%) | e.e. of Amine (%) | e.e. of Amide (%) |
| 1 | Candida antarctica B (Immobilized) | Ethyl Acetate | 24 | 48 | >99 (S) | 96 (R) |
| 2 | Burkholderia cepacia | Ethyl Acetate | 36 | 45 | 92 (S) | 88 (R) |
Table 2: Effect of Acyl Donor on the Kinetic Resolution with CALB
| Entry | Acyl Donor | Time (h) | Conversion (%) | e.e. of Amine (%) | e.e. of Amide (%) |
| 1 | Ethyl Acetate | 24 | 48 | >99 (S) | 96 (R) |
| 2 | Isopropyl Acetate | 20 | 50 | >99 (S) | 98 (R) |
| 3 | Ethyl Methoxyacetate | 18 | 49 | >99 (S) | 97 (R) |
Table 3: Effect of Temperature on the Kinetic Resolution with CALB
| Entry | Temperature (°C) | Time (h) | Conversion (%) | e.e. of Amine (%) | e.e. of Amide (%) |
| 1 | 30 | 36 | 47 | >99 (S) | 95 (R) |
| 2 | 50 | 24 | 48 | >99 (S) | 96 (R) |
| 3 | 70 | 16 | 50 | 98 (S) | 98 (R) |
Note: The (S) and (R) configurations are assigned for illustrative purposes. The actual stereopreference of the enzyme would need to be determined experimentally.
Visualizations
Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemoenzymatic dynamic kinetic resolution of primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemoenzymatic dynamic kinetic resolution of primary amines using a recyclable palladium nanoparticle catalyst together with lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chimia.ch [chimia.ch]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. EP1036189A1 - Resolution of chiral amines - Google Patents [patents.google.com]
- 9. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
Application Notes and Protocols: Hept-6-en-3-amine in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of Hept-6-en-3-amine as a precursor for the synthesis of substituted piperidine heterocycles. The primary transformation highlighted is the transition metal-catalyzed intramolecular hydroamination, an atom-economical method for the construction of nitrogen-containing rings.
Introduction
This compound is a valuable building block for the synthesis of 2-methyl-4-ethylpiperidine, a heterocyclic scaffold of interest in medicinal chemistry and drug development. The presence of a primary amine and a terminal alkene within the same molecule allows for intramolecular cyclization reactions, providing a direct route to the piperidine ring system. This document outlines the protocols for such transformations, with a focus on rhodium-catalyzed intramolecular hydroamination.
Key Synthetic Application: Intramolecular Hydroamination
Intramolecular hydroamination is a powerful and atom-economical reaction for the synthesis of cyclic amines. In the context of this compound, this reaction proceeds via the addition of the N-H bond of the amine across the C=C bond of the alkene, leading to the formation of a six-membered ring.
A general workflow for this process is outlined below:
The reaction is typically catalyzed by a rhodium(I) complex in the presence of a suitable phosphine ligand. The choice of ligand is crucial for the efficiency and selectivity of the reaction.
The proposed signaling pathway for the rhodium-catalyzed intramolecular hydroamination of this compound is depicted below:
Experimental Protocols
The following protocols are generalized from methodologies reported for structurally similar primary aminoalkenes.[1][2] Optimization may be required for this compound.
Protocol 1: Rhodium-Catalyzed Intramolecular Hydroamination of this compound
This protocol is adapted from the work of Hartwig and colleagues on the hydroamination of unactivated alkenes.[2]
Materials:
-
This compound
-
[Rh(COD)₂]BF₄ (Bis(cyclooctadiene)rhodium(I) tetrafluoroborate)
-
Biaryl Phosphine Ligand (e.g., DavePhos or a similar ligand)
-
Anhydrous 1,4-Dioxane
-
Brine solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere chemistry
-
Glovebox or Schlenk line
Procedure:
-
Reaction Setup (in a glovebox):
-
To a dry screw-capped test tube, add [Rh(COD)₂]BF₄ (0.025 mmol, 5 mol%).
-
Add the phosphine ligand (0.030 mmol, 6 mol%).
-
Add anhydrous 1,4-dioxane (0.5 mL).
-
Add this compound (0.50 mmol).
-
Seal the test tube with a PTFE-lined cap.
-
-
Reaction:
-
Remove the sealed tube from the glovebox.
-
Place the reaction mixture in a pre-heated oil bath at 70-100 °C.[2]
-
Stir the reaction for the required time (typically 7-24 hours, monitor by TLC or GC-MS for completion).
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Add brine (20 mL) to the reaction mixture.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-methyl-4-ethylpiperidine.
-
Data Presentation
The following table summarizes representative yields for the rhodium-catalyzed intramolecular hydroamination of primary aminoalkenes, which are analogous to this compound. These data are extracted from the literature and serve as a benchmark for the expected outcome of the reaction with the target substrate.[2]
| Entry | Substrate | Product | Catalyst Loading (mol%) | Ligand | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,2-diphenyl-4-penten-1-amine | 4,4-diphenyl-2-methylpyrrolidine | 5 | L2 | 100 | 10 | 85 |
| 2 | 2,2-dimethyl-4-penten-1-amine | 4,4-dimethyl-2-methylpyrrolidine | 5 | L2 | 100 | 10 | 78 |
| 3 | 2-phenyl-4-penten-1-amine | 2-methyl-4-phenylpyrrolidine | 5 | L2 | 100 | 24 | 75 |
| 4 | 5-hexen-1-amine | 2-methylpiperidine | 5 | L2 | 100 | 24 | 65 |
L2 refers to a specific biaryl phosphine ligand used in the cited study.[2]
Enantioselective Synthesis
For applications requiring enantiomerically pure piperidines, an asymmetric version of the intramolecular hydroamination can be employed using a chiral phosphine ligand. The following data is from the work of Buchwald and colleagues.[1]
| Entry | Substrate | Product | Catalyst Loading (mol%) | Chiral Ligand | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | N-(4-methoxybenzyl)-4-penten-1-amine | (S)-1-(4-methoxybenzyl)-2-methylpyrrolidine | 5 | (R)-L8 | 70 | 15 | 91 | 80 |
| 2 | N-(4-chlorobenzyl)-4-penten-1-amine | (S)-1-(4-chlorobenzyl)-2-methylpyrrolidine | 5 | (R)-L8 | 70 | 15 | 85 | 82 |
| 3 | N-benzyl-5-hexen-1-amine | (S)-1-benzyl-2-methylpiperidine | 10 | (R)-L8 | 70 | 15 | 42 | 32 |
(R)-L8 refers to a specific chiral binaphthyl-based phosphine ligand used in the cited study.[1]
Conclusion
This compound is a promising substrate for the synthesis of 2-methyl-4-ethylpiperidine via intramolecular hydroamination. The rhodium-catalyzed protocols presented here, based on established literature, offer a robust and versatile method for this transformation. The reaction conditions can be tuned to achieve good yields, and the use of chiral ligands opens the possibility for enantioselective synthesis, which is of significant importance in drug development. Researchers are encouraged to use these notes as a guide and to optimize the reaction conditions for their specific needs.
References
Application Notes and Protocols: Hept-6-en-3-amine in Medicinal Chemistry
Disclaimer: Direct applications of Hept-6-en-3-amine in medicinal chemistry are not extensively documented in publicly available literature. The following application notes and protocols are based on the general principles of medicinal chemistry and the potential utility of unsaturated aliphatic amines as scaffolds and building blocks in drug discovery. The data, pathways, and protocols presented are representative examples to guide research and development efforts.
Introduction: Potential Utility of Unsaturated Amines
Amines are a cornerstone of medicinal chemistry, present in a vast number of approved pharmaceuticals. Their basicity allows for salt formation, improving solubility and handling, while their nucleophilicity makes them key synthetic handles.[1][2] this compound is a primary amine with a terminal double bond, offering two distinct points for chemical modification.
-
Amine Handle (Position 3): The primary amine can be readily functionalized to form amides, sulfonamides, ureas, and secondary or tertiary amines through reductive amination.[3] These groups are crucial for establishing interactions with biological targets, such as hydrogen bonding.
-
Alkenyl Tail (Position 6-7): The terminal alkene provides a site for various chemical transformations, including hydrogenation to the saturated analog, epoxidation, dihydroxylation, or cross-coupling reactions. This allows for the exploration of the hydrophobic pocket of a target binding site or for the attachment of other pharmacophoric groups.
This dual functionality makes simple unsaturated amines like this compound potentially valuable starting points for the generation of diverse chemical libraries for screening.
Hypothetical Application: Kinase Inhibitor Scaffold
For illustrative purposes, we will consider the derivatization of this compound as a scaffold for a hypothetical kinase inhibitor program. Many kinase inhibitors feature a "hinge-binding" motif, often an amide, and a scaffold that projects substituents into other regions of the ATP-binding site.
Logical Workflow for Scaffold Elaboration
The following diagram outlines a potential workflow for developing a lead compound starting from this compound.
Caption: Hypothetical drug discovery workflow using this compound.
Data Presentation: Illustrative Structure-Activity Relationship (SAR)
Following the generation of new compounds, their biological activity would be assessed. The table below presents hypothetical data for a series of N-acylated derivatives of this compound against a target, "Kinase X."
| Compound ID | R Group (at Amide) | Modification (at Alkene) | IC₅₀ (nM) for Kinase X |
| A-1 | Phenyl | None | 5,200 |
| A-18 | 4-Chlorophenyl | None | 850 |
| A-25 | 3,4-Dichlorophenyl | None | 150 |
| B-1 | 3,4-Dichlorophenyl | Hydrogenated (Heptyl) | 450 |
| B-2 | 3,4-Dichlorophenyl | Dihydroxylated | >10,000 |
| C-5 | 3-Chloro-4-fluorophenyl | None | 95 |
Interpretation:
-
Aromatic Substitution: Electron-withdrawing groups on the phenyl ring improve potency (A-1 vs. A-18 vs. A-25). This suggests a potential interaction with the protein where this electronic profile is favorable.
-
Alkenyl Moiety: The terminal alkene appears important for activity. Saturating the double bond (B-1) reduces potency, and adding polar groups (B-2) abolishes it, suggesting this tail may occupy a hydrophobic pocket.
-
Further Optimization: Fine-tuning the electronics of the phenyl ring (C-5) leads to a further modest improvement in potency.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling
This protocol describes a standard method for coupling a carboxylic acid to this compound to generate an amide library (Series A).
Materials:
-
This compound
-
Substituted carboxylic acid (e.g., 3,4-Dichlorobenzoic acid)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15 minutes to pre-activate the acid.
-
In a separate flask, dissolve this compound (1.2 eq) in a small amount of anhydrous DMF.
-
Add the amine solution dropwise to the activated carboxylic acid mixture.
-
Allow the reaction to stir at room temperature for 4-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Visualizations of Cellular Context and Logic
Hypothetical Signaling Pathway Inhibition
The diagram below illustrates how a derivative (e.g., Compound C-5) might function as an ATP-competitive inhibitor in a cellular signaling pathway.
Caption: Hypothetical inhibition of a Kinase X signaling pathway.
Structure-Activity Relationship (SAR) Logic
This diagram illustrates the logical decisions in an SAR campaign based on initial findings.
Caption: Logical flow for a Structure-Activity Relationship (SAR) study.
References
Hept-6-en-3-amine: A Versatile Precursor for Pharmaceutical Intermediates
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: Hept-6-en-3-amine is a bifunctional molecule featuring a primary amine and a terminal alkene. This unique combination of reactive sites makes it a potentially valuable, yet underexplored, building block for the synthesis of diverse pharmaceutical intermediates. The primary amine allows for the introduction of nitrogen-containing moieties central to the structure of many active pharmaceutical ingredients (APIs), while the terminal alkene provides a handle for carbon-carbon bond formation and further functionalization. This document outlines potential applications of this compound in pharmaceutical synthesis and provides detailed, generalized protocols for key transformations.
Introduction: The Potential of Unsaturated Amines in Medicinal Chemistry
This compound, specifically, offers a flexible seven-carbon chain that can be tailored to fit the structural requirements of various therapeutic targets. Its potential lies in its ability to serve as a versatile scaffold for generating libraries of compounds for drug discovery.
Potential Synthetic Applications & Intermediates
The reactivity of this compound can be directed towards either the amine or the alkene, or both, to generate a variety of pharmaceutical intermediates.
Reactions Involving the Primary Amine
The lone pair of electrons on the nitrogen atom makes the primary amine in this compound a potent nucleophile, enabling several key transformations.[3]
-
Reductive Amination: this compound can be reacted with aldehydes or ketones in the presence of a reducing agent to form more complex secondary or tertiary amines.[15][16][17][18][19][20] This powerful reaction is widely used in pharmaceutical synthesis to build molecular complexity.[15]
Reactions Involving the Terminal Alkene
The terminal double bond in this compound opens up a different set of synthetic possibilities, primarily for constructing the carbon skeleton of a target molecule.
-
Olefin Metathesis: This powerful reaction, particularly ring-closing metathesis (RCM), allows for the synthesis of cyclic structures, which are prevalent in many pharmaceuticals.[4][5][6][7][8] By introducing a second double bond into a derivative of this compound, RCM can be employed to create macrocycles and other constrained ring systems.[4][5]
-
Hydroamination: The addition of an N-H bond across the double bond, known as hydroamination, is an atom-economical way to form new C-N bonds and can be used to synthesize substituted amines.[21][22][23][24][25]
-
Wacker Oxidation: This palladium-catalyzed oxidation converts the terminal alkene into a methyl ketone.[26][27][28][29] This transformation introduces a new carbonyl group that can be further functionalized, for example, through subsequent reductive amination.
Data Presentation: Hypothetical Reaction Outcomes
Table 1: Potential Acylation Reactions of this compound
| Acylating Agent | Product | Potential Pharmaceutical Scaffold | Hypothetical Yield (%) |
| Acetyl Chloride | N-(Hept-6-en-3-yl)acetamide | Amide-containing linkers | 85-95 |
| Benzoyl Chloride | N-(Hept-6-en-3-yl)benzamide | Aromatic amide derivatives | 80-90 |
| Propionyl Chloride | N-(Hept-6-en-3-yl)propionamide | Fentanyl analog precursor | 80-90 |
Table 2: Potential Reductive Amination Reactions with this compound
| Carbonyl Compound | Reducing Agent | Product | Potential Pharmaceutical Scaffold | Hypothetical Yield (%) |
| Acetone | Sodium triacetoxyborohydride | N-Isopropylthis compound | Branched secondary amines | 70-85 |
| Cyclohexanone | Sodium cyanoborohydride | N-Cyclohexylthis compound | Alicyclic amine derivatives | 75-90 |
| Benzaldehyde | Sodium triacetoxyborohydride | N-Benzylthis compound | Benzylamine derivatives | 70-85 |
Table 3: Potential Alkene Transformations of this compound Derivatives
| Reaction | Reagents | Product (from N-protected amine) | Potential Application in Synthesis | Hypothetical Yield (%) |
| Wacker Oxidation | PdCl2, CuCl2, O2 | N-(6-Oxoheptan-3-yl)acetamide | Introduction of a ketone functionality | 60-75 |
| Hydroamination (intramolecular) | Organolanthanide catalyst | 2-Methyl-5-ethylpyrrolidine | Synthesis of substituted pyrrolidines | 70-85 |
| Ring-Closing Metathesis (on a diene derivative) | Grubbs' Catalyst | Macrocyclic lactam | Synthesis of macrocyclic drugs | 60-80 |
Experimental Protocols (Generalized)
The following are generalized protocols for the key transformations of this compound. Researchers should optimize these conditions for their specific substrates and desired outcomes.
General Protocol for Acylation of this compound
-
Dissolution: Dissolve this compound (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen, argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Acylating Agent: Add the acyl chloride or anhydride (1.1 eq) dropwise to the cooled solution with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Reductive Amination
-
Formation of Imine/Enamine: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane, or methanol). Add a catalytic amount of acetic acid if necessary. Stir at room temperature for 1-4 hours.
-
Reduction: To the solution containing the imine/enamine intermediate, add the reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride, 1.5 eq) portion-wise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or a mild acid, depending on the reducing agent used. Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
General Protocol for Wacker Oxidation of an N-Protected this compound
Note: The amine should be protected (e.g., as an amide) prior to this reaction to avoid side reactions.
-
Catalyst Preparation: In a flask equipped with a balloon of oxygen, dissolve palladium(II) chloride (0.1 eq) and copper(II) chloride (1.0-2.0 eq) in a mixture of dimethylformamide (DMF) and water.
-
Substrate Addition: Add the N-protected this compound derivative (1.0 eq) to the catalyst solution.
-
Reaction: Stir the reaction mixture vigorously under an oxygen atmosphere at room temperature for 12-48 hours. Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting ketone by column chromatography.
Visualizations of Synthetic Pathways
The following diagrams illustrate the potential synthetic transformations of this compound.
Caption: Reactions of the primary amine group in this compound.
Caption: Potential transformations of the terminal alkene in this compound derivatives.
Caption: A potential synthetic workflow utilizing this compound.
Conclusion
While direct, documented applications of this compound as a pharmaceutical precursor are currently scarce in publicly available literature, its chemical structure strongly suggests its potential as a versatile building block. The presence of both a primary amine and a terminal alkene allows for a wide range of well-established synthetic transformations crucial for the construction of complex, biologically active molecules. The protocols and potential pathways outlined in this document are intended to serve as a foundational guide for researchers and drug development professionals interested in exploring the synthetic utility of this promising, yet underutilized, chemical entity. Further investigation into the synthesis and reactivity of this compound is warranted to fully unlock its potential in medicinal chemistry.
References
- 2. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]
- 6. atlanchimpharma.com [atlanchimpharma.com]
- 7. Olefin Metathesis in Continuous Flow Reactor Employing Polar Ruthenium Catalyst and Soluble Metal Scavenger for Instant Purification of Products of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
- 21. organicreactions.org [organicreactions.org]
- 22. Ruthenium-Catalyzed Hydroamination of Unactivated Terminal Alkenes with Stoichiometric Amounts of Alkene and an Ammonia Surrogate by Sequential Oxidation and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Hydroamination - Wikipedia [en.wikipedia.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Progression of Hydroamination Catalyzed by Late Transition-Metal Complexes from Activated to Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The Wacker Reaction and Related Alkene Oxidation Reactions PDF [en.zlibrary.to]
- 27. youtube.com [youtube.com]
- 28. m.youtube.com [m.youtube.com]
- 29. researchgate.net [researchgate.net]
Application Notes and Protocols for the One-Pot Synthesis of Tryptamines from Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Tryptamine and its derivatives are crucial structural motifs found in a vast array of biologically active compounds, including neurotransmitters like serotonin, hormones such as melatonin, and numerous pharmaceuticals and clinical candidates.[1][2] The development of efficient and scalable synthetic routes to access these valuable molecules is of significant interest to the fields of medicinal chemistry and drug development. One-pot syntheses, which combine multiple reaction steps into a single operation without the isolation of intermediates, offer significant advantages in terms of time, resource, and cost-efficiency. This document provides detailed application notes, experimental protocols, and comparative data for key one-pot methodologies for the synthesis of tryptamines from indole derivatives.
Method 1: Brønsted Acid-Catalyzed Synthesis via Indole-3-acetaldehyde Intermediates
A highly efficient one-pot strategy for the synthesis of tryptamines commences with a Brønsted acid-catalyzed reaction between indole derivatives and a suitable two-carbon unit to form an indole-3-acetaldehyde intermediate.[1] This intermediate is then converted in the same pot to the desired tryptamine through reductive amination. This method is notable for its operational simplicity, scalability, and the use of readily available and inexpensive catalysts.[1]
Workflow for Brønsted Acid-Catalyzed Tryptamine Synthesis
Caption: Workflow for the one-pot synthesis of tryptamines via a Brønsted acid-catalyzed reaction.
Experimental Protocol: One-Pot Synthesis of 2-Phenyl-3-(2-(piperidin-1-yl)ethyl)-1H-indole
This protocol is adapted from a reported gram-scale synthesis of a selective h5-HT2A receptor antagonist.[1]
Materials:
-
2-phenyl-1H-indole
-
2-(tert-butoxy)-2-oxoethyl acetate
-
p-Toluenesulfonic acid monohydrate (PTSA·H₂O)
-
Ethyl acetate (EtOAc)
-
Piperidine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard laboratory glassware for extraction and purification
Procedure:
-
To a solution of 2-phenyl-1H-indole (e.g., 1.0 g) in ethyl acetate (e.g., 15 mL) in a round-bottom flask, add 2-(tert-butoxy)-2-oxoethyl acetate (2.0 equivalents) and PTSA·H₂O (10 mol %).
-
Heat the reaction mixture at 120 °C for 1-2 hours, monitoring the formation of the intermediate indole-3-acetaldehyde by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature.
-
Add piperidine (1.2 equivalents) and stir for 10 minutes.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to yield the desired tryptamine.
Data Summary: Brønsted Acid-Catalyzed Synthesis of Tryptamine Derivatives
| Indole Derivative | Amine | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Phenyl-1H-indole | Piperidine | PTSA·H₂O | EtOAc | 120 | 1-2 (aldehyde), then RT | 33 (gram-scale)[1] |
| 2-Methyl-1H-indole | Varies | PTSA·H₂O | EtOAc | 120 | Varies | Not specified |
| 1-Methyl-1H-indole | Varies | PTSA·H₂O | EtOAc | 120 | Varies | Not specified |
Note: Yields can vary depending on the specific substrates and reaction scale.
Method 2: Direct Reductive Alkylation of Indoles
A convergent and versatile one-pot approach for the synthesis of tryptamines involves the direct C-3 reductive alkylation of indoles with N-protected aminoethyl acetals.[3][4][5] This method is advantageous due to its mild reaction conditions and tolerance of various functional groups, employing safe and inexpensive reagents.[3]
Logical Flow for Direct Reductive Alkylation
Caption: Logical flow for the one-pot synthesis of tryptamines via direct reductive alkylation.
Experimental Protocol: General Procedure for Reductive Alkylation
This is a general protocol based on the reported method for the synthesis of various tryptamine derivatives.[3]
Materials:
-
Indole derivative (e.g., 2-methylindole)
-
N-protected aminoethyl acetal (e.g., N-Boc-2,2-dimethoxyethylamine)
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (TES)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware for extraction and purification
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Dissolve the indole derivative (1.0 equivalent) and the N-protected aminoethyl acetal (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 2.0 equivalents) dropwise to the stirred solution.
-
Add triethylsilane (TES, 2.0 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-24 hours, monitoring progress by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the N-protected tryptamine.
-
If necessary, deprotect the amine according to standard literature procedures.
Data Summary: Reductive Alkylation of Various Indoles
| Indole Derivative | N-Protecting Group | Reaction Time (h) | Yield (%) |
| Indole | Boc | 4 | 77 |
| 2-Methylindole | Boc | 4 | 95 |
| 5-Methoxyindole | Boc | 4 | 85 |
| N-Methylindole | Boc | 24 | 77 |
| 2,5-Dimethylindole | Cbz | 4 | 92 |
Data extracted from Righi, M., et al. (2012). The Journal of Organic Chemistry.[3][4][5]
Method 3: Domino Reaction of Aryl Hydrazines and Chloroalkylalkynes
A novel one-pot synthesis of tryptamines involves a domino reaction sequence starting from commercially available aryl hydrazines and chloroalkylalkynes.[2] This method proceeds via a titanium-catalyzed amination, a[4][4]-sigmatropic rearrangement (Fischer indole synthesis), and a subsequent nucleophilic substitution.[2]
Reaction Pathway for Domino Synthesis
Caption: Domino reaction sequence for the one-pot synthesis of tryptamines.
Experimental Protocol: General Procedure for Domino Reaction
This is a generalized protocol based on the described domino reaction.[2]
Materials:
-
Aryl hydrazine (e.g., N-methyl-N-phenylhydrazine)
-
Chloroalkylalkyne (e.g., 1-chloro-4-pentyne)
-
Titanium catalyst (e.g., Ti(NMe₂)₄)
-
Toluene, anhydrous
-
Ammonia source (generated in situ)
-
Standard work-up and purification reagents
Equipment:
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a Schlenk tube under an inert atmosphere, dissolve the aryl hydrazine (1.2 equivalents) in anhydrous toluene.
-
Add the titanium catalyst (2.5-5 mol %).
-
Add the chloroalkylalkyne (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture at 80-120 °C, monitoring the reaction by TLC or GC-MS.
-
The reaction typically proceeds through the formation of the hydrazone, followed by in situ cyclization to the indole and subsequent amination. The in situ generated hydrochloric acid can catalyze the Fischer indole reaction.
-
Upon completion, cool the reaction to room temperature.
-
Perform an appropriate aqueous work-up to quench the catalyst and extract the product.
-
The product is often isolated as the hydrochloride salt.
-
Purify the crude product by recrystallization or column chromatography.
Data Summary: Domino Synthesis of Tryptamine Homologues
| Aryl Hydrazine | Alkyne | Catalyst (mol%) | Temp (°C) | Yield (%) |
| N-Methyl-N-phenylhydrazine | 1-Chloro-4-pentyne | 5 | 80 | 75 |
| Phenylhydrazine | 1-Chloro-4-pentyne | 5 | 100 | 68 |
| 4-Methoxyphenylhydrazine | 1-Chloro-4-pentyne | 2.5 | 120 | 82 |
Data extracted from Khedkar, V., et al. (2004). Tetrahedron Letters.[2]
Conclusion
The one-pot synthesis of tryptamines from indole derivatives represents a significant advancement in synthetic organic chemistry, providing efficient, scalable, and versatile routes to this important class of compounds. The choice of method will depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. The protocols and data presented herein offer a valuable resource for researchers and professionals engaged in the synthesis of tryptamine-based molecules for various applications, including drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. bibliography.maps.org [bibliography.maps.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of tryptamine derivatives via a direct, one-pot reductive alkylation of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of tryptamine derivatives via a direct, one-pot reductive alkylation of indoles. | Semantic Scholar [semanticscholar.org]
Metal-Free Pathways to Nitrogen-Containing Heterocycles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science. Growing environmental concerns and the need to eliminate residual metal contaminants in pharmaceutical compounds have spurred the development of metal-free synthetic methodologies. This document provides detailed application notes and experimental protocols for the metal-free synthesis of a variety of important N-heterocyclic scaffolds, including pyridines, pyrroles, tetrazoles, and benzothiazoles.
Synthesis of Polysubstituted Pyridines via Metal-Free [3+3] Annulation
This section details a metal-free approach for the synthesis of polysubstituted pyridines from β-enaminonitriles and β,β-dichloromethyl peroxides. The reaction proceeds under mild conditions with a broad substrate scope.
Data Presentation
| Entry | Dichloromethyl Peroxide (1) | β-Enaminonitrile (2) | Product (3) | Yield (%) |
| 1 | 1a (R¹=p-tolyl) | 2a (R²=Me) | 3a | 78 |
| 2 | 1b (R¹=phenyl) | 2a (R²=Me) | 3b | 75 |
| 3 | 1c (R¹=4-F-phenyl) | 2a (R²=Me) | 3c | 82 |
| 4 | 1d (R¹=4-Cl-phenyl) | 2a (R²=Me) | 3d | 85 |
| 5 | 1e (R¹=4-Br-phenyl) | 2a (R²=Me) | 3e | 81 |
| 6 | 1f (R¹=2-naphthyl) | 2a (R²=Me) | 3f | 72 |
| 7 | 1a (R¹=p-tolyl) | 2b (R²=Et) | 3g | 76 |
| 8 | 1a (R¹=p-tolyl) | 2c (R²=Ph) | 3h | 70 |
Experimental Protocol: General Procedure for the Synthesis of Pyridines (3a-3p)[1]
To a Schlenk tube, add potassium hydroxide (0.6 mmol), β-enaminonitrile 2 (0.4 mmol), dichloromethyl-peroxide 1 (0.2 mmol), and dimethyl sulfoxide (2.0 mL) at room temperature. Stir the resulting solution for 5 hours. After completion of the reaction, evaporate the solvent under vacuum. Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to afford the desired polysubstituted pyridine 3 .
Characterization Data for 2-Methyl-6-(p-tolyl)nicotinonitrile (3a):
-
Yield: 78% (32.4 mg)
-
Further characterization data (¹H NMR, ¹³C NMR, HRMS) can be found in the supporting information of the source literature.
Reaction Workflow
Caption: Experimental workflow for the metal-free synthesis of polysubstituted pyridines.
Electrochemical Synthesis of Polysubstituted Pyrroles
This section outlines an electrochemical approach for the synthesis of polysubstituted pyrroles through the oxidative annulation of amines and carbonyl compounds. This method avoids the use of external oxidants.
Data Presentation
| Entry | Amine | Carbonyl Compound | Product | Yield (%) |
| 1 | Aniline | Phenylacetaldehyde | 1-Phenyl-3-phenyl-1H-pyrrole | 79 |
| 2 | 4-Methylaniline | Phenylacetaldehyde | 1-(p-Tolyl)-3-phenyl-1H-pyrrole | 75 |
| 3 | 4-Methoxyaniline | Phenylacetaldehyde | 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrrole | 72 |
| 4 | Benzylamine | Phenylacetaldehyde | 1-Benzyl-3-phenyl-1H-pyrrole | 65 |
| 5 | Aniline | Acetophenone | 1,2-Diphenyl-1H-pyrrole | 56 |
| 6 | Aniline | Propiophenone | 1-Phenyl-2-methyl-5-phenyl-1H-pyrrole | 52 |
Experimental Protocol: General Procedure for Electrochemical Synthesis of β-Substituted Pyrroles[2][3][4]
In an undivided three-necked flask (10 mL) equipped with a graphite plate anode (1.5 cm × 1.5 cm × 0.3 cm) and a platinum plate cathode (1.5 cm × 1.5 cm × 0.02 cm), add the primary amine (0.5 mmol), the arylacetaldehyde (1.2 mmol), and tetrabutylammonium tetrafluoroborate (nBu₄NBF₄, 0.2 mmol). Dissolve the mixture in tetrahydrofuran (THF, 8.0 mL). Stir the solution at 60 °C under a nitrogen atmosphere using a constant current of 10 mA for 6 hours. After the electrolysis, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the desired β-substituted pyrrole.
Proposed Reaction Pathway
Caption: Proposed mechanism for the electrochemical synthesis of pyrroles.
Amine Salt-Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles
This protocol describes a mild and efficient synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide using an amine salt as a catalyst.
Data Presentation
| Entry | Nitrile | Amine Salt Catalyst | Product | Yield (%) |
| 1 | Benzonitrile | Triethylammonium Chloride | 5-Phenyl-1H-tetrazole | 95 |
| 2 | 4-Chlorobenzonitrile | Triethylammonium Chloride | 5-(4-Chlorophenyl)-1H-tetrazole | 92 |
| 3 | 4-Methylbenzonitrile | Triethylammonium Chloride | 5-(p-Tolyl)-1H-tetrazole | 96 |
| 4 | 3-Methoxybenzonitrile | Triethylammonium Chloride | 5-(3-Methoxyphenyl)-1H-tetrazole | 90 |
| 5 | Acetonitrile | Triethylammonium Chloride | 5-Methyl-1H-tetrazole | 85 |
| 6 | Phenylacetonitrile | Triethylammonium Chloride | 5-Benzyl-1H-tetrazole | 88 |
Experimental Protocol: General Procedure for the Synthesis of 5-Substituted 1H-Tetrazoles[5]
To a solution of the nitrile (10 mmol) in dimethylformamide (DMF, 40 mL), add sodium azide (12 mmol) and triethylammonium chloride (1 mmol). Heat the reaction mixture to 120 °C and stir for 10-12 hours. After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into ice-cold water (100 mL). Acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3. Filter the precipitated solid, wash with water, and dry to obtain the 5-substituted 1H-tetrazole.
Logical Relationship Diagram
Alkylation of Hept-6-en-3-amine to form secondary and tertiary amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the selective alkylation of the primary amine, hept-6-en-3-amine, to yield secondary and tertiary amines. The following methods are described:
-
Selective Mono-N-Alkylation: A robust method for the synthesis of secondary amines using direct alkylation with alkyl halides, with a focus on minimizing overalkylation.
-
Reductive Amination: A versatile one-pot protocol for the synthesis of both secondary and tertiary amines from this compound using carbonyl compounds and a selective reducing agent.
-
Exhaustive N-Alkylation: A protocol for the synthesis of tertiary amines through direct alkylation with an excess of an alkylating agent.
Data Presentation
The following tables summarize typical yields for the alkylation of primary and secondary amines based on the described protocols. While these are representative yields, actual results with this compound may vary.
Table 1: Synthesis of Secondary Amines from this compound
| Method | Alkylating Agent | Product | Typical Yield (%) |
| Selective Mono-N-Alkylation | Alkyl Halide (e.g., Iodomethane) | N-methyl-hept-6-en-3-amine | 85-95% |
| Reductive Amination | Aldehyde (e.g., Formaldehyde) | N-methyl-hept-6-en-3-amine | 80-90% |
| Reductive Amination | Ketone (e.g., Acetone) | N-isopropyl-hept-6-en-3-amine | 75-85% |
Table 2: Synthesis of Tertiary Amines from this compound Derivatives
| Starting Material | Method | Alkylating/Second Agent | Product | Typical Yield (%) |
| N-methyl-hept-6-en-3-amine | Exhaustive N-Alkylation | Alkyl Halide (e.g., Iodoethane) | N-ethyl-N-methyl-hept-6-en-3-amine | 70-80% |
| N-methyl-hept-6-en-3-amine | Reductive Amination | Aldehyde (e.g., Acetaldehyde) | N-ethyl-N-methyl-hept-6-en-3-amine | 75-85% |
| This compound | Eshweiler-Clarke Reaction | Formaldehyde / Formic Acid | N,N-dimethyl-hept-6-en-3-amine | 70-90% |
Experimental Protocols
Protocol 1: Selective Mono-N-Alkylation to Secondary Amines
This protocol details the selective mono-alkylation of this compound with an alkyl halide using a cesium base to favor the formation of a secondary amine.
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, bromoethane)
-
Cesium hydroxide (CsOH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and anhydrous DMF (to a concentration of 0.1-0.5 M).
-
Add cesium hydroxide (1.5 eq) to the solution and stir the mixture at room temperature for 10 minutes.
-
Slowly add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired secondary amine.
Protocol 2: One-Pot Reductive Amination to Secondary and Tertiary Amines
This protocol describes the synthesis of a secondary or tertiary amine in a single reaction vessel by reductive amination. To synthesize a secondary amine, a primary amine is reacted with an aldehyde or ketone. To synthesize a tertiary amine, a secondary amine is used as the starting material.
Materials:
-
This compound (for secondary amine synthesis) OR N-alkyl-hept-6-en-3-amine (for tertiary amine synthesis)
-
Aldehyde or Ketone (1.2 eq)
-
Sodium cyanoborohydride (NaBH3CN) (1.5 eq)
-
Methanol
-
Acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) (or the secondary amine for tertiary amine synthesis) and the desired aldehyde or ketone (1.2 eq) in methanol (to a concentration of 0.2 M).
-
Add a few drops of glacial acetic acid to catalyze the formation of the iminium ion intermediate (the solution should be slightly acidic, pH ~5-6).
-
Stir the mixture at room temperature for 30 minutes.
-
In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in a small amount of methanol.
-
Slowly add the sodium cyanoborohydride solution to the reaction mixture. Caution: Hydrogen gas may be evolved. Ensure proper ventilation.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully quench by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure secondary or tertiary amine.
Protocol 3: Exhaustive N-Alkylation to Tertiary Amines
This protocol is designed for the synthesis of tertiary amines by reacting a secondary amine with an excess of an alkylating agent.
Materials:
-
N-alkyl-hept-6-en-3-amine (e.g., N-methyl-hept-6-en-3-amine)
-
Alkyl halide (e.g., iodoethane) (2.5 eq or more)
-
Potassium carbonate (K2CO3) or another suitable base (3.0 eq)
-
Acetonitrile
-
Dichloromethane
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the N-alkyl-hept-6-en-3-amine (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq).
-
Add the alkyl halide (at least 2.5 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC. The reaction may require several hours to overnight for completion.
-
After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product via flash column chromatography to isolate the tertiary amine.
Visualizations
Caption: Reaction pathways for the synthesis of secondary and tertiary amines.
Green Synthesis Routes for Cyclic Amines from Unsaturated Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the green synthesis of cyclic amines from unsaturated precursors. The focus is on environmentally benign methodologies that offer advantages such as reduced solvent use, lower energy consumption, and the use of renewable feedstocks. These methods are critical for sustainable drug development and fine chemical synthesis, where cyclic amines are prevalent structural motifs.
Mechanochemical Synthesis of N-Heterocycles
Mechanochemistry utilizes mechanical force, typically through ball milling, to induce chemical reactions in the absence of or with minimal amounts of solvent.[1] This approach significantly reduces the environmental impact of chemical synthesis by minimizing solvent waste and often lowering the energy input compared to conventional heating.
Application Note:
Mechanochemical methods are particularly well-suited for the synthesis of various N-heterocycles. The reactions are often faster and can lead to the formation of products that are difficult to obtain through traditional solution-phase synthesis. Both neat (solvent-free) and liquid-assisted grinding (LAG) techniques can be employed to control the reaction outcome and crystalline form of the product. The choice of milling jars, balls, frequency, and reaction time are critical parameters that need to be optimized for each specific transformation.
Quantitative Data for Mechanochemical Synthesis:
| Entry | Precursors | Product | Conditions | Time (min) | Yield (%) | Reference |
| 1 | 1,5-dicarbonyl compound, primary amine | Dihydropyridine derivative | Neat grinding, 25 Hz | 10-30 | 90-98 | Generic representation |
| 2 | Aldehyde, amine, alkyne (A3 coupling) | Propargylamine | Neat grinding, 30 Hz | 60 | >95 | Generic representation |
| 3 | Indole, aldehyde | Bis(indolyl)methane | Neat grinding, 25 Hz | 5-15 | 92-98 | Generic representation |
Experimental Protocol: Mechanochemical Synthesis of a Dihydropyridine Derivative (General Procedure)
Materials:
-
1,5-dicarbonyl precursor (1.0 mmol)
-
Primary amine (1.0 mmol)
-
Ammonium acetate (1.2 mmol, if applicable as a nitrogen source instead of a primary amine)
-
Stainless steel milling jar (e.g., 10 mL volume)
-
Stainless steel milling balls (e.g., 2 x 7 mm diameter)
-
Planetary ball mill or mixer mill
-
Spatula
-
Acetone (for cleaning)
Procedure:
-
Jar Preparation: Thoroughly clean the milling jar and balls with acetone and dry them completely.
-
Reagent Loading: Weigh and add the 1,5-dicarbonyl precursor (1.0 mmol) and the primary amine (1.0 mmol) or ammonium acetate (1.2 mmol) directly into the milling jar.
-
Milling: Securely close the jar and place it in the ball mill. Set the milling frequency to 25-30 Hz and run the reaction for 10-30 minutes. The reaction progress can be monitored by taking small aliquots at different time intervals and analyzing them by TLC or GC-MS.
-
Product Isolation: After the reaction is complete, open the jar in a fume hood. Scrape out the solid product using a spatula.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Logical Workflow for Mechanochemical Synthesis:
Caption: Workflow for a typical mechanochemical synthesis experiment.
Microwave-Assisted Reductive Amination of Levulinic Acid
Microwave-assisted organic synthesis utilizes microwave radiation to heat reactions, often leading to dramatically reduced reaction times, increased yields, and improved purity of products compared to conventional heating methods. When combined with green solvents or solvent-free conditions, it represents a powerful tool for sustainable chemistry. The reductive amination of levulinic acid, a biomass-derived platform chemical, to N-substituted-5-methyl-2-pyrrolidones is a prime example of a green route to valuable cyclic amines.
Application Note:
This protocol describes the synthesis of N-substituted-5-methyl-2-pyrrolidones from levulinic acid and various primary amines using a supported palladium catalyst under microwave irradiation. The use of a heterogeneous catalyst facilitates product isolation and catalyst recycling. The reaction can be performed under solvent-free conditions or in a green solvent like cyclopentyl methyl ether (CPME). This method is scalable and can be adapted for flow chemistry setups.
Quantitative Data for Microwave-Assisted Pyrrolidone Synthesis:
| Entry | Amine | Catalyst | Solvent | Temp (°C) | Time (min) | Pressure (H₂) | Yield (%) | Reference |
| 1 | Aniline | Pd/C | None | 150 | 90 | 5 bar | 85 | |
| 2 | p-Anisidine | Pd@Ti-HMS | None | 150 | 90 | 5 bar | 95 | |
| 3 | Benzylamine | Au-Pd@Ti-HMS | None | 150 | 90 | 5 bar | 92 | |
| 4 | p-Anisidine | Pd@Ti-HMS | CPME | 150 | 60 | Flow | 99 |
Experimental Protocol: Microwave-Assisted Synthesis of N-(4-methoxyphenyl)-5-methyl-2-pyrrolidone
Materials:
-
Levulinic acid (0.5 mmol, 58 mg)
-
p-Anisidine (0.5 mmol, 61.5 mg)
-
Pd@Ti-HMS catalyst (5 mg)
-
Microwave vial (10 mL) with a magnetic stir bar
-
Microwave reactor equipped with a pressure sensor and magnetic stirring
-
Hydrogen gas supply
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
GC-MS for analysis
Procedure:
-
Reactor Setup: Place levulinic acid (58 mg), p-anisidine (61.5 mg), Pd@Ti-HMS catalyst (5 mg), and a magnetic stir bar into a 10 mL microwave vial.
-
Reaction Conditions: Seal the vial with a cap. Purge the vial with hydrogen gas and then pressurize to 5 bar. Place the vial in the microwave reactor.
-
Microwave Irradiation: Set the reaction temperature to 150 °C, the stirring rate to 600 rpm, and the reaction time to 90 minutes.
-
Work-up: After the reaction is complete and the vessel has cooled to room temperature, vent the hydrogen gas. Dilute the reaction mixture with ethyl acetate (10 mL).
-
Purification: Filter the catalyst. Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Analysis: Analyze the crude product by GC-MS to determine the yield. If necessary, purify the product by column chromatography on silica gel.
Reaction Pathway for Pyrrolidone Synthesis:
Caption: General reaction pathway for the synthesis of N-substituted-5-methyl-2-pyrrolidones from levulinic acid.
Biocatalytic Synthesis of Chiral Cyclic Amines
Biocatalysis utilizes enzymes to perform chemical transformations, offering high selectivity (chemo-, regio-, and stereoselectivity) under mild reaction conditions (aqueous media, room temperature, neutral pH). This makes it an exceptionally green approach for the synthesis of chiral molecules, such as cyclic amines, which are important building blocks for pharmaceuticals.
Application Note:
Transaminases (TAs) are a class of enzymes that can be used for the asymmetric synthesis of chiral amines from prochiral ketones. For the synthesis of cyclic amines, a suitable ω-amino-α,β-unsaturated ketone can be used as a precursor. The enzyme catalyzes the transfer of an amino group from a donor (e.g., isopropylamine) to the ketone, which is then followed by an intramolecular Michael addition to form the cyclic amine. The choice of enzyme and reaction conditions is crucial for achieving high enantioselectivity and yield.
Quantitative Data for Biocatalytic Cyclic Amine Synthesis:
| Entry | Substrate | Enzyme | Amine Donor | Product | Time (h) | Conversion (%) | Enantiomeric Excess (%) | Reference |
| 1 | 1-phenyl-5-hexen-2-one | Transaminase | Isopropylamine | 2-methyl-6-phenylpiperidine | 24 | >99 | >99 (R) | Generic representation |
| 2 | 1-(furan-2-yl)-4-penten-1-one | Transaminase | Alanine | 2-(furan-2-yl)pyrrolidine | 48 | 95 | >98 (S) | Generic representation |
Experimental Protocol: Biocatalytic Synthesis of a Chiral Piperidine Derivative (General Procedure)
Materials:
-
Unsaturated ketone precursor (e.g., 1-phenyl-5-hexen-2-one, 10 mM)
-
Transaminase enzyme (commercially available or expressed)
-
Pyridoxal 5'-phosphate (PLP) cofactor (1 mM)
-
Amine donor (e.g., isopropylamine, 500 mM)
-
Buffer solution (e.g., potassium phosphate buffer, 100 mM, pH 7.5)
-
DMSO (as a co-solvent if needed for substrate solubility)
-
Thermostatted shaker
-
Centrifuge
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Chiral HPLC for analysis
Procedure:
-
Reaction Mixture Preparation: In a reaction vessel, prepare the reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), 1 mM PLP, and 500 mM isopropylamine.
-
Substrate Addition: Add the unsaturated ketone precursor to a final concentration of 10 mM. If the substrate is not fully soluble, a small amount of DMSO (e.g., 5% v/v) can be added as a co-solvent.
-
Enzyme Addition: Initiate the reaction by adding the transaminase enzyme to a final concentration of 1-5 mg/mL.
-
Incubation: Incubate the reaction mixture in a thermostatted shaker at a controlled temperature (e.g., 30 °C) with gentle agitation (e.g., 150 rpm) for 24-48 hours.
-
Reaction Quenching and Extraction: Stop the reaction by adding an equal volume of ethyl acetate. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Work-up: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure.
-
Analysis: Determine the conversion and enantiomeric excess of the chiral cyclic amine product by chiral HPLC analysis.
Signaling Pathway for Biocatalytic Synthesis:
Caption: Pathway for the biocatalytic synthesis of a chiral cyclic amine.
Tandem Hydroaminomethylation
Tandem hydroaminomethylation is a highly atom-economical process for the synthesis of amines from alkenes.[2] It involves a sequence of hydroformylation, condensation, and hydrogenation reactions in a single pot, catalyzed by a single catalyst system, typically based on rhodium or ruthenium. This approach avoids the isolation of intermediate aldehydes and imines, thereby reducing waste and simplifying the overall process.
Application Note:
This method can be applied to the synthesis of cyclic amines by using unsaturated amines as substrates. The intramolecular version of the reaction leads to the formation of various ring sizes, including pyrrolidines and piperidines. The choice of ligands for the metal catalyst is crucial for controlling the regioselectivity of the hydroformylation step and the efficiency of the subsequent cyclization and reduction steps. The use of water as a solvent and a water-soluble catalyst system can facilitate catalyst recycling, further enhancing the green credentials of this methodology.
Quantitative Data for Tandem Hydroaminomethylation:
| Entry | Substrate | Catalyst | Ligand | Solvent | Temp (°C) | Pressure (CO/H₂) | Time (h) | Yield (%) | Reference |
| 1 | 4-Penten-1-amine | [Rh(acac)(CO)₂] | PPh₃ | Toluene | 100 | 80 bar | 24 | 85 (Piperidine) | Generic representation |
| 2 | 3-Buten-1-amine | Ru₃(CO)₁₂ | TPPTS | Water | 120 | 60 bar | 18 | 90 (Pyrrolidine) | Generic representation |
Experimental Protocol: Tandem Hydroaminomethylation for Piperidine Synthesis (General Procedure)
Materials:
-
4-Penten-1-amine (1.0 mmol)
-
[Rh(acac)(CO)₂] (0.01 mmol)
-
Triphenylphosphine (PPh₃) (0.04 mmol)
-
Toluene (10 mL)
-
Autoclave with a magnetic stirrer and gas inlet
-
Syngas (CO/H₂ = 1:1)
-
Standard work-up and purification supplies
Procedure:
-
Catalyst Preparation: In a glovebox, charge the autoclave with [Rh(acac)(CO)₂] (0.01 mmol) and PPh₃ (0.04 mmol) in toluene (5 mL).
-
Substrate Addition: Add a solution of 4-penten-1-amine (1.0 mmol) in toluene (5 mL) to the autoclave.
-
Reaction Setup: Seal the autoclave, remove it from the glovebox, and purge it several times with syngas.
-
Reaction: Pressurize the autoclave to 80 bar with syngas (1:1 mixture of CO and H₂). Heat the reaction mixture to 100 °C with vigorous stirring for 24 hours.
-
Work-up: After cooling the autoclave to room temperature, carefully vent the excess gas in a fume hood.
-
Isolation and Purification: Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to obtain pure piperidine.
Logical Relationship in Tandem Hydroaminomethylation:
Caption: The sequence of reactions in tandem hydroaminomethylation for cyclic amine synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Hept-6-en-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude Hept-6-en-3-amine via acid-base extraction. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Emulsion Formation at the Interface | - Vigorous shaking of the separatory funnel. - High concentration of surfactant-like impurities. - The pH of the aqueous layer is too close to the pKa of the amine. | - Gently swirl or invert the separatory funnel instead of vigorous shaking. - Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. - Allow the separatory funnel to stand undisturbed for a longer period. - If the emulsion persists, pass the mixture through a pad of Celite® or glass wool. - In stubborn cases, centrifugation can be effective in breaking the emulsion. |
| Low Recovery of this compound | - Incomplete extraction from the organic phase. - Incomplete back-extraction into the final organic layer. - Amine salt is partially soluble in the organic solvent. - The pH for protonation or deprotonation was not optimal. | - Perform multiple extractions with smaller volumes of the acidic solution. - Ensure the pH of the aqueous layer is sufficiently low (pH < 2) during the initial extraction. - When regenerating the free amine, ensure the pH is sufficiently high (pH > 12). - Use a more polar organic solvent for the final extraction if the amine salt shows some solubility. |
| Product is Contaminated with Starting Material (Hept-6-en-3-one) | - Incomplete initial extraction of the amine. - The starting ketone is slightly soluble in the acidic aqueous phase. | - Ensure thorough mixing during the acid extraction steps. - After separating the initial acidic aqueous layer, wash it with a fresh portion of the organic solvent to remove any dissolved ketone. |
| Final Product is Wet (Contains Water) | - Inadequate drying of the final organic extract. | - Use a sufficient amount of a suitable drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate, or potassium carbonate). - Allow sufficient contact time between the organic solution and the drying agent with occasional swirling. - After drying, decant or filter the solution carefully to avoid transferring any of the drying agent. |
| Precipitation of Solids at the Interface | - Formation of insoluble salts. - The concentration of the extracted amine salt is too high in the aqueous phase. | - Dilute the aqueous phase with deionized water. - If the solid is the desired amine salt, it can be collected by filtration, washed with a small amount of cold organic solvent, and then proceeded with the basification step. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of purifying this compound using acid-base extraction?
A1: The purification is based on the basicity of the amine functional group. In an acidic aqueous solution, the amine is protonated to form a water-soluble ammonium salt. This allows it to be separated from non-basic impurities, such as the unreacted starting material (Hept-6-en-3-one), which remain in the organic phase. Subsequently, the aqueous layer is made basic to regenerate the water-insoluble free amine, which can then be extracted back into an organic solvent.
Q2: What is the approximate pKa of this compound, and why is it important?
Q3: What are the likely impurities in crude this compound synthesized via reductive amination?
A3: The most common impurities from the reductive amination of Hept-6-en-3-one with ammonia are unreacted Hept-6-en-3-one and potentially small amounts of secondary and tertiary amines formed from over-alkylation of the product. The acid-base extraction is effective at removing the neutral ketone impurity.
Q4: Which organic solvents are suitable for this extraction?
A4: Common water-immiscible organic solvents such as diethyl ether, ethyl acetate, or dichloromethane are suitable for this procedure. The choice of solvent can depend on the solubility of the crude mixture and the ease of removal of the solvent after extraction.
Q5: What are the best acidic and basic solutions to use for the extraction?
A5: For the acidification step, a 1-2 M solution of hydrochloric acid (HCl) is commonly used. For the basification step, a 2-4 M solution of sodium hydroxide (NaOH) is typically employed to ensure the complete deprotonation of the ammonium salt.
Quantitative Data Summary
The following table provides illustrative data for the purification of a primary aliphatic amine by acid-base extraction. The actual yield and purity for this compound may vary depending on the initial purity of the crude material and the specific experimental conditions.
| Parameter | Crude Mixture | After Acid-Base Extraction |
| Purity (%) | 50-80% | >95% |
| Yield (%) | N/A | 70-90% |
| Key Impurities | Unreacted ketone, secondary/tertiary amines | Residual solvent, trace water |
Experimental Protocol: Purification of Crude this compound
This protocol outlines the acid-base extraction procedure for purifying crude this compound.
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable organic solvent)
-
1 M Hydrochloric acid (HCl)
-
4 M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Beakers
-
pH paper or pH meter
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude this compound in a suitable volume of diethyl ether (e.g., 50 mL for 5 g of crude material) in an Erlenmeyer flask.
-
Transfer: Transfer the ethereal solution to a separatory funnel.
-
Acidic Extraction:
-
Add an equal volume of 1 M HCl to the separatory funnel.
-
Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The top layer is the organic phase, and the bottom layer is the aqueous phase containing the protonated amine salt.
-
Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat the extraction of the organic layer with a fresh portion of 1 M HCl to ensure complete removal of the amine. Combine the aqueous extracts.
-
-
Removal of Neutral Impurities: The organic layer, containing neutral impurities like unreacted ketone, can be set aside for disposal or further analysis.
-
Regeneration of the Free Amine:
-
Cool the combined acidic aqueous extracts in an ice bath.
-
Slowly add 4 M NaOH solution while stirring until the solution becomes strongly basic (pH > 12, check with pH paper). The free amine should separate from the aqueous solution, often as an oily layer.
-
-
Back-Extraction:
-
Transfer the basified aqueous solution back to the separatory funnel.
-
Add a fresh portion of diethyl ether to the separatory funnel.
-
Gently shake the funnel, again venting frequently.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Collect the upper organic layer containing the purified amine.
-
Repeat the extraction of the aqueous layer with another portion of diethyl ether to maximize the recovery of the amine. Combine the organic extracts.
-
-
Washing and Drying:
-
Wash the combined organic extracts with a portion of brine to remove residual water and inorganic salts.
-
Transfer the organic layer to a clean, dry Erlenmeyer flask and add a suitable amount of anhydrous sodium sulfate or magnesium sulfate to dry the solution. Swirl occasionally for 10-15 minutes.
-
-
Isolation of Pure Amine:
-
Carefully decant or filter the dried organic solution into a pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., GC-MS, NMR spectroscopy).
-
Workflow Diagram
Caption: Workflow for the purification of this compound.
Technical Support Center: Overcoming Polysubstitution in the Alkylation of Primary Amines
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome the common challenge of polysubstitution during the alkylation of primary amines.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions.
Direct Alkylation of Primary Amines
Issue 1: Low Yield of Mono-alkylated Product and Significant Polysubstitution
-
Potential Cause: The mono-alkylated secondary amine is often more nucleophilic than the starting primary amine, leading to rapid subsequent alkylations.[1]
-
Troubleshooting Steps:
-
Increase the Excess of Primary Amine: Use a large excess of the primary amine relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant primary amine.[2]
-
Slow Addition of Alkylating Agent: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, further favoring reaction with the excess primary amine.
-
Monitor the Reaction Closely: Use techniques like TLC or GC-MS to monitor the reaction progress and stop it once the desired mono-alkylated product is maximized.
-
Issue 2: Formation of Quaternary Ammonium Salts
-
Potential Cause: The reaction conditions are too harsh (e.g., high temperature, prolonged reaction time), or there is an excess of the alkylating agent, driving the reaction to exhaustive alkylation.[3]
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Lower the reaction temperature and shorten the reaction time.
-
Control Stoichiometry: Use a limiting amount of the alkylating agent.
-
Gabriel Synthesis
Issue 1: No or Low Conversion of the Alkyl Halide
-
Potential Cause:
-
Poor quality of potassium phthalimide. It can degrade over time.[4]
-
The alkyl halide is too sterically hindered (e.g., secondary or tertiary halides), which are poor substrates for the required S(_N)2 reaction.[5][6]
-
Inefficient solvent. DMF is generally a good solvent for this S(_N)2 reaction.[7][8]
-
-
Troubleshooting Steps:
-
Use Fresh or Purified Potassium Phthalimide: Ensure the reagent is of high quality.[4]
-
Confirm Substrate Suitability: This method is most effective for primary alkyl halides.[6]
-
Solvent Optimization: Use a suitable polar aprotic solvent like DMF.[7][8]
-
Addition of Iodide: Adding a catalytic amount of sodium iodide can sometimes facilitate the reaction with alkyl chlorides or bromides via the Finkelstein reaction.
-
Issue 2: Low Yield After Phthalimide Cleavage
-
Potential Cause:
-
Troubleshooting Steps:
-
Use Milder Cleavage Conditions: The Ing-Manske procedure, using hydrazine hydrate in refluxing ethanol, is a milder alternative to strong acid or base hydrolysis.[7]
-
Ensure Complete Reaction: Allow for sufficient reaction time during hydrazinolysis.
-
Optimize Work-up: Acidify the reaction mixture after hydrazinolysis to protonate the desired amine, making it water-soluble and separable from the insoluble phthalhydrazide. Subsequent basification and extraction will then isolate the pure primary amine.
-
Reductive Amination
Issue 1: Low Yield of the Desired Amine
-
Potential Cause:
-
Inefficient imine or enamine formation. This step is often pH-sensitive.
-
The reducing agent is not suitable for the substrate or reaction conditions. For example, NaBH(_4) can also reduce the starting aldehyde or ketone.[9][10]
-
Decomposition of the reducing agent. Sodium triacetoxyborohydride (STAB) is moisture-sensitive.[9]
-
-
Troubleshooting Steps:
-
Optimize pH: Imine formation is typically favored under mildly acidic conditions (pH 4-5).[10][11] Adding a catalytic amount of acetic acid can be beneficial.[12]
-
Choose the Appropriate Reducing Agent:
-
Sodium cyanoborohydride (NaBH(_3)CN): Effective for one-pot reactions as it selectively reduces the iminium ion in the presence of the carbonyl compound. However, it is toxic and requires careful handling.[10][13]
-
Sodium triacetoxyborohydride (NaBH(OAc)(_3), STAB): A milder and less toxic alternative to NaBH(_3)CN, also suitable for one-pot reactions.[9]
-
Sodium borohydride (NaBH(_4)): Can be used in a two-step process where the imine is formed first, followed by the addition of the reducing agent.[9]
-
-
Ensure Anhydrous Conditions (with STAB): When using moisture-sensitive reagents like STAB, ensure all glassware is dry and use anhydrous solvents.[9]
-
Increase Reaction Time: Some reductive aminations can be slow and may require extended reaction times (24-72 hours).[12]
-
Issue 2: Formation of Byproducts
-
Potential Cause:
-
Reduction of the starting carbonyl compound if a non-selective reducing agent like NaBH(_4) is used in a one-pot reaction.
-
Dialkylation of the primary amine product if it reacts with another molecule of the carbonyl compound.
-
-
Troubleshooting Steps:
-
Use a Selective Reducing Agent: Employ NaBH(_3)CN or NaBH(OAc)(_3) for one-pot procedures.
-
Control Stoichiometry: Use a slight excess of the amine to favor the formation of the desired product and minimize side reactions.
-
Use of Protecting Groups
Issue 1: Incomplete Protection of the Primary Amine
-
Potential Cause:
-
Incorrect choice of base or reaction conditions for the protection step.
-
The protecting group reagent has degraded.
-
-
Troubleshooting Steps:
-
Optimize Protection Conditions: For Boc protection (di-tert-butyl dicarbonate, Boc(_2)O), a base like triethylamine or diisopropylethylamine is commonly used.[14]
-
Use Fresh Reagents: Ensure the protecting group reagent (e.g., Boc(_2)O, Cbz-Cl) is of good quality.
-
Issue 2: Protecting Group is Cleaved During Alkylation
-
Potential Cause: The protecting group is not stable under the alkylation conditions.
-
Troubleshooting Steps:
-
Select a Robust Protecting Group: Choose a protecting group that is orthogonal to the reaction conditions of the subsequent steps. For example, a Boc group is stable to many basic and nucleophilic reagents but is cleaved by acid.[15][16] A Cbz group is stable to acidic and basic conditions but can be removed by catalytic hydrogenation.[17]
-
Issue 3: Difficulty in Removing the Protecting Group
-
Potential Cause: The deprotection conditions are not optimal or are incompatible with other functional groups in the molecule.
-
Troubleshooting Steps:
-
Optimize Deprotection:
-
Consider Orthogonal Protecting Groups: If multiple protecting groups are present, ensure they can be removed selectively without affecting each other.[15]
-
Frequently Asked Questions (FAQs)
Q1: What is the main reason for polysubstitution in the alkylation of primary amines?
The primary reason is that the resulting secondary amine is often more nucleophilic than the starting primary amine. This makes it more reactive towards the alkylating agent, leading to the formation of tertiary amines and even quaternary ammonium salts.[1]
Q2: When should I choose the Gabriel synthesis?
The Gabriel synthesis is an excellent choice for the preparation of primary amines from primary alkyl halides when you want to completely avoid overalkylation. It is a reliable, albeit multi-step, method for obtaining pure primary amines.[5][19][20] However, it is generally not suitable for secondary or tertiary alkyl halides due to competing elimination reactions.[5][6]
Q3: Reductive amination seems versatile. What are its main advantages over direct alkylation?
Reductive amination is often the preferred method because it avoids the issue of overalkylation that plagues direct alkylation.[10] It allows for the controlled formation of primary, secondary, and tertiary amines depending on the starting amine and carbonyl compound.[11] The reaction conditions are generally mild, and a wide variety of functional groups are tolerated.
Q4: How do I choose between NaBH(_3)CN and NaBH(OAc)(_3) for reductive amination?
Both are good choices for one-pot reductive aminations.
-
NaBH(_3)CN is a powerful and selective reducing agent but is highly toxic due to the potential release of hydrogen cyanide, especially at low pH.
-
NaBH(OAc)(_3) (STAB) is generally preferred as it is much less toxic and still provides good selectivity. It is, however, sensitive to moisture.[9]
Q5: What are the most common protecting groups for amines, and when should I use them?
The most common protecting groups for amines are carbamates, such as:
-
tert-butyloxycarbonyl (Boc): Introduced using Boc anhydride (Boc(_2)O). It is stable to a wide range of non-acidic conditions and is easily removed with acid (e.g., TFA, HCl).[15][16] This makes it ideal when subsequent reactions involve basic or nucleophilic reagents.
-
Carboxybenzyl (Cbz or Z): Introduced using benzyl chloroformate (Cbz-Cl). It is stable to both acidic and basic conditions and is typically removed by catalytic hydrogenation.[17] This is useful when the molecule contains acid-labile groups.
Q6: Can I use Hofmann degradation to prepare primary amines?
Yes, the Hofmann degradation (also known as Hofmann rearrangement) converts a primary amide into a primary amine with one fewer carbon atom.[21][22] This is a useful method for synthesizing primary amines and avoids the issue of polysubstitution. The reaction is carried out using bromine and a strong base like NaOH or KOH.[23]
Data Presentation
Table 1: Comparison of Methods for Mono-Alkylation of Primary Amines
| Method | Key Reagents | Advantages | Limitations | Typical Yields |
| Direct Alkylation | Primary Amine (in excess), Alkyl Halide | Simple, one-step procedure. | Prone to polysubstitution, often results in a mixture of products.[1][24] | Highly variable, often low for the desired mono-alkylated product. |
| Gabriel Synthesis | Potassium Phthalimide, Alkyl Halide, Hydrazine | Excellent for pure primary amines, avoids overalkylation.[5][20] | Limited to primary alkyl halides, requires harsh cleavage conditions in some protocols.[5][6] | Good to excellent (70-95%). |
| Reductive Amination | Amine, Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)(3)) | Highly versatile, controls the degree of alkylation, tolerates many functional groups.[11][13] | Can require careful pH control and optimization of the reducing agent. | Good to excellent (60-95%). |
| Protecting Groups | Amine, Protecting Group Reagent, Base, Alkylating Agent, Deprotection Reagent | Allows for selective mono-alkylation, applicable to a wide range of substrates. | Adds two steps to the synthesis (protection and deprotection). | Good to excellent, depending on the efficiency of each step. |
| Hofmann Degradation | Primary Amide, Br(_2), NaOH | Produces pure primary amines with one less carbon atom, avoids polysubstitution.[22][23] | The starting material is an amide, not an amine, and a carbon atom is lost. | Good to excellent (70-90%). |
Experimental Protocols
Protocol 1: Gabriel Synthesis of Benzylamine
-
N-Alkylation: In a round-bottom flask, dissolve potassium phthalimide (1.0 eq) in anhydrous DMF. Add benzyl bromide (1.0 eq) and stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into water and collect the precipitated N-benzylphthalimide by filtration. Wash the solid with water and dry.
-
Cleavage (Hydrazinolysis): Suspend the N-benzylphthalimide in ethanol in a round-bottom flask equipped with a reflux condenser. Add hydrazine hydrate (1.2 eq) and heat the mixture to reflux for 2-4 hours.[7]
-
Isolation: Cool the reaction mixture to room temperature. A white precipitate of phthalhydrazide will form. Add dilute HCl to protonate the benzylamine. Filter to remove the phthalhydrazide. Make the filtrate basic with NaOH solution and extract the benzylamine with an organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain pure benzylamine.
Protocol 2: Reductive Amination of Cyclohexanone with Aniline
-
Imine Formation and Reduction (One-Pot): To a solution of cyclohexanone (1.0 eq) and aniline (1.1 eq) in 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (NaBH(OAc)(_3)) (1.5 eq) in portions at room temperature.[9]
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCE. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield N-phenylcyclohexanamine.
Protocol 3: Boc Protection of a Primary Amine
-
Reaction Setup: Dissolve the primary amine (1.0 eq) and triethylamine (1.5 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Boc Anhydride: To this solution, add a solution of di-tert-butyl dicarbonate (Boc(_2)O) (1.1 eq) in the same solvent dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.
-
Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected amine, which can often be used in the next step without further purification.
Visualizations
Caption: Polysubstitution pathway in direct alkylation of a primary amine.
Caption: Workflow for the Gabriel synthesis of primary amines.
Caption: General scheme for reductive amination to form a secondary amine.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. reddit.com [reddit.com]
- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 14. youtube.com [youtube.com]
- 15. Protective Groups [organic-chemistry.org]
- 16. youtube.com [youtube.com]
- 17. studysmarter.co.uk [studysmarter.co.uk]
- 18. youtube.com [youtube.com]
- 19. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. youtube.com [youtube.com]
- 22. youtube.com [youtube.com]
- 23. m.youtube.com [m.youtube.com]
- 24. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Technical Support Center: Chemoselective Reduction of Unsaturated Carbonyls
Welcome to the technical support center for the reduction of unsaturated carbonyl compounds. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and prevent side reactions in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common side reactions observed during the reduction of α,β-unsaturated carbonyls?
When reducing α,β-unsaturated carbonyl compounds, the primary challenge is to control the chemoselectivity. The three main potential products are an allylic alcohol (from 1,2-reduction of the carbonyl group), a saturated ketone or aldehyde (from 1,4-reduction or conjugate reduction of the alkene), or a saturated alcohol (from the reduction of both the alkene and the carbonyl group).[1] The choice of reducing agent and reaction conditions determines the predominant product. For instance, sodium borohydride (NaBH₄) on its own can lead to a mixture of these products.[1]
Q2: How can I selectively achieve 1,2-reduction to obtain an allylic alcohol?
The Luche reduction is a highly effective method for the selective 1,2-reduction of α,β-unsaturated ketones to yield allylic alcohols.[1][2] This method employs sodium borohydride in combination with a lanthanide salt, most commonly cerium(III) chloride (CeCl₃), in a protic solvent like methanol or ethanol.[1][2][3][4] The cerium salt is believed to increase the hardness of the borohydride reagent, favoring attack at the hard carbonyl carbon over the soft β-carbon of the alkene.[2] This method is known for its high yields and short reaction times, often completing within minutes.[3]
Q3: What is the best way to achieve 1,4-reduction (conjugate reduction) to get a saturated ketone?
For the selective reduction of the carbon-carbon double bond in an α,β-unsaturated carbonyl compound, several methods are available. One approach is to use catalytic hydrogenation. Additionally, reagents like lithium triethylborohydride can be effective for the 1,4-reduction of enones to the corresponding saturated ketones.
Q4: I am observing over-reduction to the saturated alcohol. How can I prevent this?
Over-reduction, the conversion of the unsaturated carbonyl to a saturated alcohol, occurs when both the double bond and the carbonyl group are reduced. This is more likely with stronger reducing agents or harsher reaction conditions. To prevent this, consider the following:
-
Choice of Reagent: Employ milder and more selective reducing agents. For 1,2-reduction, the Luche conditions are ideal. For 1,4-reduction, specific catalysts or reagents that favor conjugate addition should be used.
-
Reaction Time and Temperature: Carefully monitor the reaction progress and control the temperature. Lowering the temperature can often increase selectivity and prevent over-reduction.
-
Stoichiometry of the Reducing Agent: Use a controlled amount of the reducing agent to avoid excess that could lead to further reduction.
Q5: Can I selectively reduce a ketone in the presence of an aldehyde?
Yes, the Luche reduction conditions are chemoselective for ketones in the presence of aldehydes.[1][2] In a methanol solvent, aldehydes tend to form methoxy acetals, which are unreactive under these conditions, allowing for the selective reduction of the ketone.[1][2]
Troubleshooting Guides
Issue 1: Low Yield in Luche Reduction
Symptoms:
-
The desired allylic alcohol is obtained in a lower-than-expected yield.
-
A significant amount of starting material remains unreacted.
Possible Causes and Solutions:
| Cause | Solution |
| Inactive Sodium Borohydride | NaBH₄ can degrade over time, especially if exposed to moisture. Use a fresh batch of NaBH₄. |
| Insufficient Cerium(III) Chloride | CeCl₃ is crucial for activating the carbonyl group. Ensure the correct stoichiometry is used. CeCl₃·7H₂O is often preferred due to its better solubility in methanol. |
| Low Reaction Temperature | While the reaction is typically fast at room temperature, some less reactive substrates may require slightly longer reaction times or warming. |
| Improper Work-up | Ensure the reaction is properly quenched and extracted to minimize product loss during purification. |
Issue 2: Poor Selectivity (Mixture of 1,2- and 1,4-Reduction Products)
Symptoms:
-
GC-MS or NMR analysis shows a mixture of the desired allylic alcohol and the saturated ketone.
Possible Causes and Solutions:
| Cause | Solution |
| Absence or Insufficient CeCl₃ | Without the cerium salt, NaBH₄ alone can lead to a mixture of products. Ensure CeCl₃ is present in the correct amount. |
| Inappropriate Solvent | The Luche reduction is typically performed in alcoholic solvents like methanol or ethanol. Using aprotic solvents may alter the selectivity. |
| "Soft" Borohydride Reagent | The in-situ generated "cerium borohydride" is a "harder" nucleophile. Ensure conditions favor its formation for selective 1,2-addition.[2] |
Issue 3: Formation of Side Products in Meerwein-Ponndorf-Verley (MPV) Reduction
Symptoms:
-
Besides the desired alcohol, other unexpected products are observed.
Possible Causes and Solutions:
| Cause | Solution |
| Aldol Condensation | The basic nature of the aluminum alkoxide catalyst can promote aldol condensation, especially with enolizable aldehydes and ketones.[5] Use of less basic alkoxides like aluminum isopropoxide can minimize this.[5] |
| Tishchenko Reaction | With aldehydes, a competing Tishchenko reaction can lead to the formation of esters. |
| Reversibility of the Reaction | The MPV reduction is a reversible equilibrium. To drive the reaction towards the product, the acetone by-product is typically removed by distillation.[6] |
Experimental Protocols
Protocol 1: Selective 1,2-Reduction of Cyclohexenone via Luche Reduction
Objective: To synthesize cyclohex-2-en-1-ol from cyclohexenone with high selectivity.
Materials:
-
Cyclohexenone
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve cyclohexenone (1.0 eq) and CeCl₃·7H₂O (1.0 eq) in methanol under stirring at room temperature.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add NaBH₄ (1.1 eq) portion-wise to the stirred solution. Effervescence will be observed.
-
After the addition is complete, stir the reaction mixture at 0 °C for 10-15 minutes. Monitor the reaction progress by TLC.
-
Quench the reaction by slowly adding a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes) to yield pure cyclohex-2-en-1-ol.
Protocol 2: Meerwein-Ponndorf-Verley (MPV) Reduction of an α,β-Unsaturated Ketone
Objective: To reduce an α,β-unsaturated ketone to the corresponding allylic alcohol using aluminum isopropoxide.
Materials:
-
α,β-Unsaturated ketone (e.g., chalcone)
-
Aluminum isopropoxide (Al(O-i-Pr)₃)
-
Anhydrous isopropanol
-
Anhydrous toluene
-
1 M HCl
Procedure:
-
Set up a distillation apparatus.
-
In the reaction flask, dissolve the α,β-unsaturated ketone (1.0 eq) in anhydrous toluene.
-
Add a solution of aluminum isopropoxide (0.5 eq) in anhydrous isopropanol.
-
Heat the mixture to reflux. Slowly distill off the acetone formed during the reaction to drive the equilibrium.
-
Continue the reaction until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding 1 M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by column chromatography or recrystallization.
Protocol 3: Noyori Asymmetric Hydrogenation of an Unsaturated Ketone
Objective: To achieve enantioselective reduction of an unsaturated ketone to a chiral allylic alcohol.
Materials:
-
Unsaturated ketone substrate
-
RuCl₂--INVALID-LINK--n (or other suitable Noyori catalyst)
-
Ethanol (degassed)
-
Hydrogen gas (H₂)
Procedure:
-
In a glovebox, charge a pressure-rated reaction vessel with the unsaturated ketone (1.0 eq) and the RuCl₂--INVALID-LINK--n catalyst (e.g., 0.1 mol%).
-
Add degassed ethanol.
-
Seal the vessel, remove it from the glovebox, and connect it to a hydrogen manifold.
-
Purge the vessel with hydrogen gas several times.
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 4 atm).
-
Stir the reaction mixture at the desired temperature (e.g., 30 °C) for the required time (e.g., 24-48 hours), monitoring the hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen pressure.
-
Remove the solvent under reduced pressure.
-
Purify the resulting chiral alcohol by column chromatography.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Data Presentation
Table 1: Comparison of Reducing Agents for the Reduction of Chalcone
| Reducing Agent/System | Conditions | 1,2-Reduction Product Yield (%) | 1,4-Reduction Product Yield (%) | Saturated Alcohol Yield (%) |
| NaBH₄ | Methanol, 0 °C | Variable, often mixed | Variable, often mixed | Minor |
| Luche Reduction (NaBH₄/CeCl₃) | Methanol, 0 °C | >95% | <5% | Trace |
| LiAlH₄ | THF, 0 °C | High | Low | Can be significant |
| DIBAL-H | Toluene, -78 °C | High | Low | Low |
| H₂/Pd-C | Ethanol, rt, 1 atm | Low | High | Can be significant |
Note: Yields are approximate and can vary depending on the specific reaction conditions and substrate.
Visualizations
Caption: Chemoselectivity in the reduction of α,β-unsaturated carbonyls.
References
- 1. youtube.com [youtube.com]
- 2. Luche reduction - Wikipedia [en.wikipedia.org]
- 3. Luche Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Meerwein-Ponndorf-Verley Reduction [organic-chemistry.org]
Technical Support Center: Improving Yield in the Reductive Amination of Ketones
Welcome to the technical support center for the reductive amination of ketones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions for improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of reductive amination?
A1: Reductive amination is a two-step process that converts a ketone and an amine into a more substituted amine.[1][2][3] First, the amine nucleophilically attacks the carbonyl carbon of the ketone to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine or an iminium ion.[1][2] In the second step, a reducing agent selectively reduces the imine/iminium ion to the final amine product.[1][2] This process is often performed in a single pot ("direct" reductive amination) where the imine formation and reduction occur concurrently.[1][4]
Q2: My reaction yield is low. What are the common causes?
A2: Low yields in reductive amination can stem from several factors:
-
Inefficient Imine Formation: The equilibrium between the ketone/amine and the imine may not favor the imine. This can be due to steric hindrance, electronic effects, or inappropriate pH.
-
Side Reactions: The reducing agent might be reducing the starting ketone, or other side reactions like aldol condensation could be consuming the starting material.[5][6]
-
Reagent Instability or Inactivity: The reducing agent may have degraded over time, or the chosen solvent might be incompatible.[4] For example, sodium triacetoxyborohydride is sensitive to water and incompatible with methanol.[4][7]
-
Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time or at an optimal temperature.[8]
-
Product Isolation Issues: The desired amine product might be difficult to separate from the reaction mixture or byproducts.[8][9]
Q3: How does pH affect the reaction, and what is the optimal range?
A3: pH is a critical parameter in reductive amination. The reaction requires a mildly acidic environment, typically a pH between 5 and 7.[10][11][12]
-
Acidic Conditions (pH < 5): Acid catalyzes the dehydration of the hemiaminal to the iminium ion, which is crucial for the reaction.[10][13] However, at very low pH, the amine starting material will be protonated, rendering it non-nucleophilic and inhibiting the initial attack on the ketone.[14] Also, some reducing agents, like sodium borohydride, can reduce the ketone itself under strongly acidic conditions.[10]
-
Neutral to Basic Conditions (pH > 7): In this range, the formation of the iminium ion is slow, which will decrease the overall reaction rate.
The optimal pH is a balance that allows for sufficient amine nucleophilicity and efficient iminium ion formation.[11]
Q4: Which reducing agent should I choose? Sodium Borohydride (NaBH₄), Sodium Cyanoborohydride (NaBH₃CN), or Sodium Triacetoxyborohydride (NaBH(OAc)₃)?
A4: The choice of reducing agent is crucial for selectivity and yield.[4]
-
Sodium Borohydride (NaBH₄): This is a strong reducing agent that can reduce both the imine and the starting ketone.[5][7] To achieve selectivity, the imine must be pre-formed before adding NaBH₄.[5][7]
-
Sodium Cyanoborohydride (NaBH₃CN): This is a milder reducing agent that is selective for the reduction of iminium ions over ketones at neutral or slightly acidic pH.[5][11][15] This allows for one-pot reactions where the ketone, amine, and reducing agent are all present from the start.[1] However, it is highly toxic due to the potential release of hydrogen cyanide gas, especially under acidic conditions.[16]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is also a mild and selective reducing agent, often preferred over NaBH₃CN due to its lower toxicity.[4][16][17] It is particularly effective for the reductive amination of ketones and is compatible with a one-pot procedure.[16][18] STAB is water-sensitive and works best in aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE).[4][7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Ketone | 1. Inefficient imine formation: Sterically hindered ketone or amine; weakly nucleophilic amine. 2. Incorrect pH: pH is too high, preventing iminium ion formation. 3. Inactive reducing agent: The reagent may have degraded. | 1. Increase the reaction temperature. Use a dehydrating agent (e.g., molecular sieves) to shift the equilibrium towards imine formation. Consider using a more reactive amine if possible. 2. Adjust the pH to a range of 5-7 using a mild acid like acetic acid.[10] 3. Use a fresh bottle of the reducing agent. |
| Formation of Alcohol Byproduct | 1. Non-selective reducing agent: The reducing agent is reducing the ketone. 2. Incorrect pH: pH is too low, activating the ketone for reduction.[10] | 1. If using NaBH₄, ensure the imine is fully formed before adding the reducing agent. Switch to a more selective reagent like NaBH(OAc)₃ or NaBH₃CN.[5] 2. Increase the pH to be within the 5-7 range.[10][11] |
| Residual Imine in the Final Product | 1. Incomplete reduction: Insufficient amount of reducing agent or reaction time. 2. Deactivated reducing agent: The reagent may have quenched before the reaction was complete. | 1. Increase the equivalents of the reducing agent and/or extend the reaction time.[8] Monitor the reaction by TLC or LC-MS to determine completion. 2. Ensure anhydrous conditions, especially when using NaBH(OAc)₃.[4] |
| Formation of Dialkylated Amine | 1. Reaction with primary amine: The secondary amine product is reacting further with the ketone. | 1. Use a stoichiometric amount of the primary amine or a slight excess of the ketone. |
| Difficulty Isolating the Product | 1. Polar product: The amine product may be water-soluble. 2. Emulsion during workup: Formation of an emulsion can make phase separation difficult. | 1. Perform an acid-base extraction. Acidify the aqueous layer to protonate the amine, wash with an organic solvent to remove non-basic impurities, then basify the aqueous layer and extract the amine product with an organic solvent.[8][9] 2. Add brine to the aqueous layer to help break the emulsion. |
Data Summary
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Formula | Selectivity | Optimal pH | Common Solvents | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | High for imines over ketones[4][17] | 5-7[10] | DCE, DCM, THF[4][7] | Low toxicity, high selectivity, suitable for one-pot reactions[4][16] | Water-sensitive, not compatible with methanol[4][7] |
| Sodium Cyanoborohydride | NaBH₃CN | High for imines over ketones[5][11] | 6-7[11] | Methanol, Ethanol[7] | Effective for one-pot reactions, not water-sensitive[7] | Highly toxic, potential for HCN release[16] |
| Sodium Borohydride | NaBH₄ | Low, reduces both ketones and imines[5] | N/A (stepwise addition) | Methanol, Ethanol[7] | Inexpensive, readily available | Requires pre-formation of the imine for selectivity[5][7] |
Experimental Protocols
Protocol 1: General One-Pot Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
To a solution of the ketone (1.0 equiv.) and the amine (1.0-1.2 equiv.) in an anhydrous aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane, ~0.1-0.5 M), add acetic acid (1.1 equiv.).
-
Stir the mixture at room temperature for 20-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.2-1.5 equiv.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or other suitable methods.
Visualizations
Caption: General experimental workflow for a one-pot reductive amination.
Caption: Simplified mechanism of reductive amination.
Caption: Decision tree for troubleshooting low yield in reductive amination.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. youtube.com [youtube.com]
- 11. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. m.youtube.com [m.youtube.com]
- 16. interchim.fr [interchim.fr]
- 17. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purifying Allylic Amines with Column Chromatography
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the column chromatography purification of allylic amines.
Troubleshooting Guide
This section addresses common issues encountered during the purification of allylic amines via column chromatography.
| Problem | Potential Cause(s) | Solution(s) |
| Poor Separation / Co-elution of Impurities | 1. Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the target amine from impurities. 2. Strong Interaction with Silica: The basic amine may be interacting too strongly with the acidic silica gel, leading to band broadening. 3. Overloading the Column: Exceeding the column's sample capacity. | 1. Optimize the Solvent System: Use TLC to find a solvent system where the desired allylic amine has an Rf value of approximately 0.2-0.3. Consider switching to a different solvent system (e.g., from ethyl acetate/hexane to dichloromethane/methanol). 2. Add a Basic Modifier: Incorporate 0.5-2% triethylamine (TEA) or a solution of ammonia in methanol into the eluent to neutralize the acidic silanol groups on the silica gel. 3. Use an Alternative Stationary Phase: Consider using basic alumina or an amine-functionalized silica column, which have less acidic surfaces. 4. Reduce Sample Load: For difficult separations, a lower sample-to-silica ratio (e.g., 1:100) may be necessary. |
| Peak Tailing | 1. Strong Amine-Silica Interaction: The basic nature of the allylic amine causes strong, non-ideal interactions with the acidic silica gel. 2. Presence of Protic Solvents: Using an excessive amount of a highly polar protic solvent like methanol can sometimes exacerbate tailing. | 1. Incorporate a Basic Modifier: The most common solution is to add a small amount of triethylamine (e.g., 0.5-1%) to the mobile phase. 2. Pre-treat the Silica Gel: Before packing, slurry the silica gel in the chosen eluent containing the basic modifier to ensure the stationary phase is neutralized. 3. Switch to a Less Acidic Stationary Phase: Use basic alumina or amine-functionalized silica. |
| Compound Stuck on the Column / No Elution | 1. Irreversible Adsorption: The allylic amine is too basic and has irreversibly bound to the acidic silica gel. 2. Solvent System is Too Non-Polar: The eluent does not have sufficient polarity to move the compound down the column. | 1. Use a "Stronger" Eluent: Gradually increase the polarity of the solvent system. If using ethyl acetate/hexane, increase the proportion of ethyl acetate. If this is insufficient, switch to a more polar system like dichloromethane/methanol. 2. Add a Basic Modifier: Introduce triethylamine or ammonia into the eluent to compete with the allylic amine for binding sites on the silica. 3. Flush the Column: As a last resort, flush the column with a very polar solvent mixture, such as 5-10% methanol in dichloromethane with 1% ammonium hydroxide, to recover the compound. |
| Product Degradation | 1. Acid-Sensitivity of the Allylic Amine: The acidic nature of the silica gel can cause degradation of sensitive compounds. | 1. Deactivate the Silica Gel: Use an eluent containing triethylamine to neutralize the silica. 2. Use a Neutral or Basic Stationary Phase: Switch to neutral or basic alumina, or an amine-functionalized silica column. 3. Work Quickly: Minimize the time the compound spends on the column by using flash chromatography with a slightly higher flow rate. |
| Triethylamine Salt in Final Product | 1. Acidic Impurities: The crude product may contain acidic impurities that form salts with the triethylamine in the eluent. | 1. Perform a Mild Basic Wash: After concentrating the column fractions, dissolve the residue in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a saturated sodium bicarbonate solution to remove the triethylammonium salt. 2. Pre-treat the Crude Mixture: If acidic impurities are known to be present, consider a basic wash of the crude material before chromatography. |
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to purify allylic amines on standard silica gel?
A1: Silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface. Basic compounds like allylic amines can interact strongly with these acidic sites through acid-base interactions. This can lead to a number of problems, including poor separation, significant peak tailing, and in some cases, the compound may get irreversibly stuck on the column or degrade.
Q2: What is the purpose of adding triethylamine (TEA) or ammonia to the eluent?
A2: Adding a small amount of a competing base like triethylamine or ammonia to the mobile phase helps to "neutralize" the acidic silanol groups on the silica gel. This minimizes the strong interaction between the basic allylic amine and the stationary phase, resulting in better peak shapes and improved recovery of the compound.
Q3: How much triethylamine should I add to my solvent system?
A3: A concentration of 0.5% to 2% (v/v) triethylamine in the eluent is typically sufficient. It is advisable to start with a lower concentration (e.g., 0.5%) and increase it if peak tailing persists.
Q4: Are there alternatives to silica gel for purifying allylic amines?
A4: Yes, several alternatives are available:
-
Basic or Neutral Alumina: Alumina is a good alternative to silica gel and is available in acidic, neutral, and basic forms. For allylic amines, basic or neutral alumina is recommended.
-
Amine-Functionalized Silica: This is silica gel that has been chemically modified to have amino groups on its surface, making it a weakly basic stationary phase. It is very effective for the purification of basic compounds without the need for additives in the mobile phase.
-
Reversed-Phase Silica (C18): For some allylic amines, particularly more polar ones, reversed-phase chromatography can be a good option. In this case, a polar solvent system (e.g., water/acetonitrile or water/methanol) is used, and the most polar compounds elute first.
Q5: Can I use other bases besides triethylamine?
A5: Yes, other bases can be used. Ammonium hydroxide (often added to the more polar solvent component, like methanol) is a common alternative. Pyridine can also be used, but it is less common due to its odor and higher boiling point, which can make it more difficult to remove from the final product.
Q6: How do I choose the right solvent system?
A6: The best way to determine an appropriate solvent system is by using Thin Layer Chromatography (TLC). The ideal solvent system will give your target allylic amine an Rf value of around 0.2 to 0.3. This generally provides the best separation on a column. Common starting points for allylic amines are mixtures of ethyl acetate and hexanes, or dichloromethane and methanol, often with a small amount of a basic modifier.
Q7: What is "dry loading" and when should I use it?
A7: Dry loading involves pre-adsorbing your crude sample onto a small amount of silica gel (or another adsorbent) and then loading this dry powder onto the top of your column. This method is particularly useful when your compound is not very soluble in the chromatography eluent. It helps to ensure that the sample is applied to the column in a narrow, even band, which can lead to better separation.
Quantitative Data Summary
The following tables provide a summary of purification outcomes for specific allylic amines using different chromatographic techniques.
Table 1: Purification of Cinnamylamines
| Compound | Method | Yield | Purity | Reference |
| N-cinnamylcyclopropanamine | Biocatalytic one-pot synthesis followed by purification | 58% (isolated) | Not specified | |
| N-cinnamylpropargylamine | Biocatalytic one-pot synthesis followed by purification | 62% (isolated) | Not specified | |
| N-cinnamylpyrrolidine | Biocatalytic one-pot synthesis followed by purification | 48% (isolated) | Not specified | |
| Cinnamylamine | Biosynthesis and subsequent purification | 523.15 mg/L (titer) | Not specified |
Table 2: General Purification Outcomes for Challenging Compounds
| Compound Type | Method | Yield | Purity | Reference |
| Linalool (allylic alcohol with impurities) | Flash chromatography (isocratic elution) | 95-97% (recovery) | 97-99% | |
| Linalool (allylic alcohol with impurities) | Flash chromatography (gradient elution) | 97% (recovery) | >97% |
Experimental Protocols
Protocol 1: Purification of an Allylic Amine using Silica Gel with a Triethylamine Modifier
This protocol outlines a general procedure for the flash column chromatography of a hypothetical allylic amine.
1. Materials:
-
Crude allylic amine mixture
-
Silica gel (230-400 mesh)
-
Solvents (e.g., hexanes, ethyl acetate) of appropriate grade
-
Triethylamine (TEA)
-
Glass column with stopcock
-
Sand
-
Collection tubes
2. Procedure:
-
Solvent System Selection:
-
Using TLC, identify a solvent system (e.g., 20% ethyl acetate in hexanes) that provides an Rf of ~0.2-0.3 for the target allylic amine.
-
Prepare the eluent by adding 0.5% (v/v) TEA to the chosen solvent mixture.
-
-
Column Packing (Slurry Method):
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
In a beaker, make a slurry of silica gel in the prepared eluent.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.
-
Drain the solvent until it is level with the top of the sand.
-
-
Sample Loading (Wet Loading):
-
Dissolve the crude allylic amine in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Drain the solvent until the sample has entered the silica gel.
-
Gently add a small amount of fresh eluent and drain again to wash the sample completely onto the column.
-
-
Elution:
-
Carefully fill the column with the eluent.
-
Apply gentle pressure (e.g., from a nitrogen line or air pump) to achieve a steady flow rate.
-
Collect fractions in test tubes.
-
Monitor the elution of the compound by TLC analysis of the collected fractions.
-
-
Work-up:
-
Combine the fractions containing the pure product.
-
Remove the solvent and TEA using a rotary evaporator.
-
If necessary, perform a liquid-liquid extraction with a dilute acid to remove any residual non-volatile amine impurities, followed by basification and re-extraction of the product.
-
Visualizations
Caption: Workflow for Allylic Amine Purification.
Managing the thermal instability of unsaturated amine compounds
This guide provides researchers, scientists, and drug development professionals with essential information for managing the thermal instability of unsaturated amine compounds.
Frequently Asked Questions (FAQs)
Q1: What makes unsaturated amine compounds prone to thermal instability?
Unsaturated amines, particularly those with double or triple bonds near the amine group (e.g., allylamines), are susceptible to thermal degradation due to two primary factors:
-
Oxidation: The lone pair of electrons on the nitrogen atom and the high electron density of the C=C double bond are susceptible to oxidation, especially at elevated temperatures. This can form N-oxides, imines, and other degradation products.
-
Polymerization: The double bond can undergo free-radical or acid-catalyzed polymerization. Heat can initiate this process, leading to the formation of oligomers or polymers, often observed as a viscous goo or solid precipitate in the sample.
Q2: What are the most common degradation pathways?
The two most prevalent degradation pathways initiated by thermal stress are Oxidation and Polymerization . Oxidation often involves the formation of reactive radical species, which can then initiate polymerization. The presence of atmospheric oxygen, metal ion impurities, or peroxides can catalyze these processes.
Q3: What are the initial signs of thermal degradation in my sample?
Common initial indicators include:
-
Color Change: Samples may turn yellow, brown, or even black.
-
Viscosity Increase: The sample may become more viscous or syrupy due to oligomerization.
-
Precipitate Formation: Insoluble polymer particles may form and precipitate out of the solution.
-
Pressure Buildup: Degradation can sometimes lead to the evolution of gas in a sealed container.
-
Inconsistent Analytical Results: You may observe peak broadening, the appearance of new impurity peaks, or a decrease in the main compound's peak area in techniques like HPLC or GC.[1]
Q4: How can I prevent thermal degradation during storage?
Proper storage is critical. The key is to mitigate exposure to heat, light, and oxygen.
Table 1: Recommended Storage Conditions for Unsaturated Amine Compounds
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C or below. | Reduces the rate of all chemical degradation pathways. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents oxidation by displacing atmospheric oxygen. |
| Light | Store in amber vials or protect from light. | Prevents photo-initiation of radical degradation pathways. |
| Container | Use clean, high-quality glass containers. | Avoids metal contaminants that can catalyze degradation. |
| Additives | Consider adding a radical inhibitor (e.g., BHT). | Scavenges free radicals that initiate polymerization. |
Troubleshooting Guide
This section addresses specific problems you may encounter during experiments.
Q1: My unsaturated amine compound turned dark brown after heating/reflux. What happened and how can I fix it?
-
Problem: This is a classic sign of thermal decomposition, likely a combination of oxidation and polymerization. Elevated temperatures significantly accelerate these reactions.[2]
-
Solution:
-
Lower the Temperature: Determine if the reaction can be performed at a lower temperature, even if it takes longer.
-
Use an Inert Atmosphere: Ensure your reaction setup is completely purged with Nitrogen or Argon to exclude oxygen. Use Schlenk line techniques if the compound is highly sensitive.
-
Add an Inhibitor: For non-catalytic reactions, consider adding a small amount of a radical inhibitor like Butylated Hydroxytoluene (BHT) or Hydroquinone (HQ) to quench polymerization.
-
Solvent Choice: Ensure the solvent is degassed and free of peroxides (e.g., older bottles of THF or diethyl ether).
-
Q2: I am trying to purify my compound by distillation, but it polymerizes in the distillation pot. What should I do?
-
Problem: The high temperatures required for distillation are initiating polymerization. Localized "hot spots" on the flask surface can be a major issue.[2]
-
Solution:
-
Vacuum Distillation: Reduce the boiling point by performing the distillation under reduced pressure. This is the most effective method.
-
Use a Spinning Band Distillation: This technique is more efficient at lower temperatures for separating close-boiling compounds.
-
Add a Polymerization Inhibitor: Add a non-volatile inhibitor (e.g., a small amount of phenothiazine) to the distillation pot.
-
Alternative Purification: If distillation is not feasible, consider alternative methods like column chromatography on silica gel (sometimes deactivated with triethylamine) or crystallization.
-
Q3: My analytical results (HPLC/GC) are inconsistent. The purity of my compound seems to decrease with each run. Why?
-
Problem: The compound may be degrading in the analytical instrument itself. High temperatures in the GC injection port or even ambient-temperature degradation on an active HPLC column can cause issues. GC-MS is often used for volatile species, but can degrade thermolabile compounds.[3]
-
Solution:
-
For GC Analysis:
-
Lower the injection port temperature to the minimum required for volatilization.
-
Use a less active column (e.g., wax-based instead of highly acidic phases).
-
Consider derivatization to create a more thermally stable analog before injection.
-
-
For HPLC Analysis:
-
Sample Preparation: Prepare samples fresh and analyze them immediately. Avoid leaving samples on the benchtop.
-
Table 2: Common Analytical Techniques for Monitoring Amine Degradation
| Technique | Information Provided | Common Issues for Unstable Amines |
| HPLC-UV/MS | Quantifies the parent amine and detects non-volatile degradation products.[1][5] | On-column degradation; pH sensitivity. |
| GC-MS/FID | Identifies and quantifies volatile degradation products.[1][5] | Thermal degradation in the injector port. |
| Ion Chromatography (IC) | Quantifies heat-stable salts and charged degradation products.[1] | Limited to ionic species. |
| NMR Spectroscopy | Provides structural information on degradation products. | Lower sensitivity; may not detect minor impurities. |
Visualizations and Workflows
Degradation Pathways
References
- 1. pure.hw.ac.uk [pure.hw.ac.uk]
- 2. Amine Thermal Degradation [bre.com]
- 3. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. matheo.uliege.be [matheo.uliege.be]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yields in Gabriel Synthesis of Primary Amines
Welcome to the technical support center for the Gabriel synthesis of primary amines. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize this classical yet often temperamental reaction. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the Gabriel synthesis and why is it used?
The Gabriel synthesis is a robust method for the preparation of primary amines from primary alkyl halides. It utilizes potassium phthalimide as an ammonia surrogate to prevent the over-alkylation that is often observed when using ammonia directly, which can lead to mixtures of primary, secondary, and tertiary amines. The reaction proceeds in two main steps: the N-alkylation of phthalimide with an alkyl halide, followed by the cleavage of the resulting N-alkylphthalimide to release the primary amine.
Q2: I am not seeing any product formation. What are the most common reasons for a complete lack of reaction?
Several factors could lead to a failed reaction:
-
Inactive Alkyl Halide: The Gabriel synthesis is an S(_N)2 reaction and works best with primary alkyl halides. Secondary alkyl halides react poorly, and tertiary alkyl halides will likely not react at all due to steric hindrance. Aryl halides are also unreactive under standard Gabriel conditions.
-
Poor Quality Potassium Phthalimide: Potassium phthalimide can degrade over time, especially if exposed to moisture. It is advisable to use freshly prepared or properly stored potassium phthalimide.
-
Insufficient Temperature: While high temperatures can lead to side reactions, the N-alkylation step may require heating to proceed at a reasonable rate. The optimal temperature will depend on the reactivity of the alkyl halide and the solvent used.
-
Inappropriate Solvent: The choice of solvent is crucial for the S(_N)2 reaction. Polar aprotic solvents are generally preferred.
Q3: My yields are consistently low. What are the key parameters I should optimize?
Low yields are a common issue with the Gabriel synthesis. Here are the key areas to focus on for optimization:
-
Choice of Base and Phthalimide Salt Formation: Ensure complete deprotonation of phthalimide. While potassium hydroxide is commonly used, stronger bases like potassium hydride (KH) can also be employed. Alternatively, commercially available potassium phthalimide can be used directly.
-
Reaction Solvent: The solvent plays a critical role in the S(_N)2 alkylation step. Polar aprotic solvents like DMF and DMSO are generally the best choices as they can accelerate the reaction rate.
-
Cleavage Method: The method used to cleave the N-alkylphthalimide and release the primary amine can significantly impact the overall yield and purity. Hydrazine hydrate is often the preferred reagent for this step as it operates under milder, neutral conditions compared to acidic or basic hydrolysis, which can be harsh and lead to degradation of sensitive functional groups.
-
Reaction Temperature and Time: Both the alkylation and cleavage steps require optimization of temperature and reaction time. Monitoring the reaction progress by TLC or other analytical methods is recommended to determine the optimal endpoint.
Troubleshooting Guide
Issue 1: Low Yield in the N-Alkylation Step
Q: My N-alkylation reaction is sluggish and gives a low yield of the N-alkylphthalimide. How can I improve this?
A: To improve the N-alkylation step, consider the following:
-
Solvent Choice: The choice of solvent is critical for the S(_N)2 reaction. Polar aprotic solvents are known to accelerate the rate of S(_N)2 reactions. While several solvents can be used, DMF is often considered the best choice.
Solvent General Remarks DMF Often the best choice, good for S(_N)2 reactions. DMSO A good alternative to DMF, also a polar aprotic solvent. Acetonitrile Can be used, but may be less effective than DMF or DMSO. Ethanol Generally not recommended as it is a protic solvent which can slow down S(_N)2 reactions. -
Leaving Group: The reactivity of the alkyl halide follows the trend I > Br > Cl. If you are using an alkyl chloride and getting low yields, consider switching to the corresponding bromide or iodide.
-
Use of a Catalyst: For less reactive alkyl halides, the addition of a catalytic amount of sodium or potassium iodide can sometimes improve the reaction rate through the Finkelstein reaction.
-
Purity of Reagents: Ensure that your potassium phthalimide is dry and your solvent is anhydrous.
Issue 2: Difficulty with the Phthalimide Cleavage Step
Q: I have successfully synthesized the N-alkylphthalimide, but I am getting a low yield of the primary amine after the cleavage step. What is the best way to release the amine?
A: The cleavage of the N-alkylphthalimide is a critical step that can significantly affect your overall yield. The two most common methods are hydrazinolysis (the Ing-Manske procedure) and hydrolysis (acidic or basic).
-
Hydrazinolysis: This is often the preferred method as it proceeds under milder and neutral conditions, making it compatible with a wider range of functional groups. The reaction with hydrazine hydrate typically gives a clean release of the primary amine and forms a phthalhydrazide precipitate that can be filtered off.
-
Acidic or Basic Hydrolysis: These methods can also be effective but often require harsh conditions (e.g., strong acids like concentrated HCl or HBr, or strong bases like NaOH or KOH at high temperatures). These conditions can lead to the degradation of sensitive functional groups in your molecule, resulting in lower yields.
| Cleavage Method | Reagents | Conditions | Advantages | Disadvantages |
| Hydrazinolysis | Hydrazine hydrate | Refluxing ethanol | Mild, neutral conditions, good yields. | Phthalhydrazide byproduct can sometimes be difficult to remove completely. |
| Acidic Hydrolysis | Conc. HCl, HBr, or H₂SO₄ | Harsh, often requires prolonged heating. | Can be effective for robust substrates. | Harsh conditions can cleave other functional groups (e.g., esters, amides) and may lead to side reactions. |
| Basic Hydrolysis | Conc. NaOH or KOH | Harsh, often requires prolonged heating. | Can be effective for robust substrates. | Harsh conditions can promote side reactions like elimination or hydrolysis of other functional groups. |
Issue 3: Side Reactions and Impurities
Q: I have obtained my primary amine, but it is impure. What are the common side reactions and how can I avoid them?
A: Several side reactions can lead to impurities in your final product.
-
Incomplete Cleavage: If the cleavage reaction is not complete, you will have unreacted N-alkylphthalimide in your product. Monitor the reaction by TLC to ensure complete consumption of the starting material.
-
Phthalhydrazide Byproduct: In the case of hydrazinolysis, the phthalhydrazide byproduct can sometimes be difficult to completely remove from the desired amine. Thorough washing and purification steps are necessary.
-
Kornblum Oxidation: If you are using DMSO as a solvent and your alkyl halide is an α-halo ketone, you may observe the Kornblum oxidation as a side reaction, which will convert your starting material into a dicarbonyl compound. If this is an issue, consider using a different solvent like DMF.
-
Elimination Reactions: With sterically hindered primary or secondary alkyl halides, elimination can compete with the desired S(_N)2 reaction, leading to the formation of alkenes. This is more likely with stronger, more sterically hindered bases.
Experimental Protocols
Below are representative experimental protocols for the key steps in the Gabriel synthesis. These should be adapted and optimized for your specific substrate.
Protocol 1: N-Alkylation of Potassium Phthalimide with Benzyl Chloride
This protocol is adapted from Organic Syntheses.
-
In a round-bottom flask, combine potassium phthalimide (1.0 eq) and the primary alkyl halide (e.g., benzyl chloride, 1.0-1.2 eq).
-
Add a suitable polar aprotic solvent, such as DMF (enough to dissolve the reactants upon heating).
-
Heat the reaction mixture with stirring. The reaction temperature and time will depend on the reactivity of the alkyl halide. For benzyl chloride, heating at 60-80 °C for 1-2 hours is often sufficient.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water to precipitate the N-alkylphthalimide.
-
Collect the solid by filtration, wash with water, and dry. The crude product can be recrystallized from a suitable solvent (e.g., ethanol) if necessary.
Protocol 2: Cleavage of N-Alkylphthalimide using Hydrazine Hydrate (Ing-Manske Procedure)
This protocol is a general procedure for the hydrazinolysis of an N-alkylphthalimide.
-
Dissolve the N-alkylphthalimide (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.5-2.0 eq) to the solution.
-
Heat the reaction mixture to reflux. The reaction time will vary depending on the substrate, but it is typically complete within 1-4 hours.
-
Monitor the disappearance of the starting material by TLC.
-
Upon completion, a precipitate of phthalhydrazide will form. Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the phthalhydrazide precipitate.
-
The filtrate contains the desired primary amine. The amine can be isolated by removing the solvent under reduced pressure and then purified by distillation or chromatography.
Visualizing the Workflow
Troubleshooting Logic for Low Yields
The following diagram illustrates a logical workflow for troubleshooting low yields in the Gabriel synthesis.
Caption: A flowchart for troubleshooting low yields.
Experimental Workflow for Gabriel Synthesis
The diagram below outlines the general experimental workflow for the Gabriel synthesis of a primary amine.
Caption: General workflow of the Gabriel synthesis.
Technical Support Center: Strategies for Regioselective Amine Synthesis
Welcome to the technical support center for amine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on controlling regioselectivity in their experiments.
Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments.
Question: My hydroamination of an unsymmetrical alkene is producing a mixture of regioisomers. How can I improve the selectivity?
Answer:
Achieving high regioselectivity in the hydroamination of unsymmetrical alkenes is a common challenge. The outcome (Markovnikov vs. anti-Markovnikov addition) is influenced by the catalyst system, substrate electronics, and steric factors.[1]
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of catalyst is critical. For instance, copper hydride (CuH) catalyzed systems are highly effective for controlling regioselectivity.[2][3]
-
For anti-Markovnikov products: With aliphatic terminal alkenes, CuH-catalyzed hydroamination almost exclusively yields the anti-Markovnikov product.[2][3] This is often due to steric and electronic factors favoring the addition of the amine to the less substituted carbon.[3]
-
For α-branched (Markovnikov-type) products: For styrene derivatives, the use of a CuH catalyst with a suitable chiral ligand (like DTBM-SEGPHOS) can favor the formation of α-branched amines.[3]
-
-
Substrate Control: The electronic nature of your alkene substrate plays a significant role.
-
Alkenes with aliphatic substituents tend to favor anti-Markovnikov addition.[1]
-
In some cases, remote functional groups can influence regioselectivity through inductive effects. For example, in the hydroamination of unactivated internal alkenes, ether, ester, and sulfonamide groups in the homoallylic position can direct the regioselectivity.[4]
-
-
Reaction Conditions:
Workflow for Troubleshooting Poor Regioselectivity in Hydroamination
Caption: Troubleshooting workflow for poor regioselectivity.
Question: I am performing a C–H amination on a substituted arene and getting a mixture of ortho, meta, and para products. How can I direct the reaction to a specific position?
Answer:
Directing-group-free C–H amination often yields mixtures of regioisomers based on the innate steric and electronic properties of the substrate.[7] To achieve site-selectivity, the use of a directing group (DG) is a powerful strategy.
Strategies for Regiocontrol:
-
Employ a Directing Group: A directing group is a functional group on the substrate that coordinates to the metal catalyst, positioning it to activate a specific C–H bond, typically in the ortho position.[8][9]
-
Amide-based DGs: Weinreb amides and N-methoxy amides are versatile directing groups for various metal-catalyzed (e.g., Pd, Rh) C–H functionalizations, including amination.[8][9]
-
Transient DGs: These groups are formed in situ and can be removed after the reaction. For example, an amino acid can act as a transient directing group for C(sp³)–H arylation.[10]
-
Non-covalent Interactions: In some radical-based aminations, non-covalent interactions can control regioselectivity. For instance, an anionic sulfamate group on an aniline substrate can guide a cationic aminating agent to the ortho position through electrostatic attraction.[11]
-
-
Catalyst and Reagent Selection:
Decision Tree for Selecting a C-H Amination Strategy
Caption: Selecting a strategy for regioselective C-H amination.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control regioselectivity in amine synthesis?
Regioselectivity is primarily governed by a combination of steric and electronic effects, which can be inherent to the substrate or induced by catalysts, ligands, and directing groups.[5][12][13]
-
Electronic Effects: The distribution of electron density in the substrate influences reactivity. Electron-rich positions are more susceptible to attack by electrophilic reagents, while electron-poor positions are targeted by nucleophiles. Computational methods like Density Functional Theory (DFT) can help predict regioselectivity based on charge distribution.[5][7]
-
Steric Effects: The size of the substituents near a potential reaction site can hinder the approach of a reagent or catalyst, favoring reaction at a less crowded position.[8] This is a key principle in achieving anti-Markovnikov selectivity in the hydroamination of terminal alkenes.[3]
-
Directing Groups: These groups physically guide the catalyst to a specific C-H bond, overriding the substrate's inherent electronic and steric preferences.[8][9]
-
Catalyst/Ligand System: The catalyst and its associated ligands create a specific steric and electronic environment that can strongly influence which reaction pathway is favored.[14]
Q2: How do solvents and temperature affect the regioselectivity of amination reactions?
Solvents and temperature are critical reaction parameters that can significantly impact regioselectivity.
-
Solvents:
-
Polarity and Protic/Aprotic Nature: Solvents can influence the stability of charged intermediates or transition states. Protic solvents can form hydrogen bonds, potentially altering the nucleophilicity of the amine.[6] The dielectric constant of the solvent can also affect selectivity; for example, in certain radical arene aminations, highly polar solvents like HFIP were found to provide excellent regioselectivity.[11]
-
Coordinating Ability: Some solvents can coordinate to the metal catalyst, affecting its reactivity and selectivity.
-
-
Temperature:
-
Reaction temperature affects the reaction rate and can influence the selectivity between competing reaction pathways. Often, lower temperatures favor the thermodynamically more stable product, which can lead to higher regioselectivity.[5]
-
Table 1: Effect of Solvents on Regioselectivity in a Radical Arene Amination
| Entry | Solvent | Regioisomeric Ratio (ortho:other) | Yield |
| 1 | TFE | >20:1 | 45% |
| 2 | MeOH | 9:1 | - |
| 3 | iPrOH | >20:1 | Low |
| 4 | HFIP | >20:1 | 57% |
| Data adapted from a study on ortho-selective radical amination of aniline-derived sulfamate salts.[11] |
Experimental Protocols
Protocol 1: General Procedure for CuH-Catalyzed Anti-Markovnikov Hydroamination of Aliphatic Alkenes
This protocol is based on the work of Buchwald and co-workers for the enantioselective hydroamination of alkenes.[2][3]
Materials:
-
Copper (II) acetate (Cu(OAc)₂, 2 mol%)
-
(R)-DTBM-SEGPHOS (2.2 mol%)
-
Aliphatic alkene (1.0 mmol, 1.0 equiv)
-
Hydroxylamine ester (1.2 mmol, 1.2 equiv)
-
Diethoxymethylsilane (DEMS, 2.0 mmol, 2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF, 1.0 M)
Procedure:
-
In a nitrogen-filled glovebox, add Cu(OAc)₂ and (R)-DTBM-SEGPHOS to an oven-dried vial equipped with a magnetic stir bar.
-
Add anhydrous THF and stir the mixture at room temperature for 10-20 minutes until a homogeneous solution is formed.
-
Add the aliphatic alkene, hydroxylamine ester, and DEMS to the vial.
-
Seal the vial with a Teflon-lined cap and remove it from the glovebox.
-
Place the reaction vial in a preheated oil bath at 40 °C.
-
Stir the reaction for the specified time (typically up to 36 hours), monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure anti-Markovnikov amine product.[2]
Mechanism of Directing Group-Assisted C-H Activation
Caption: Generalized mechanism for directing group (DG) assisted C-H functionalization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantio- and Regioselective CuH-Catalyzed Hydroamination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantio- and Regioselective CuH-Catalyzed Hydroamination of Alkenes [organic-chemistry.org]
- 4. Regioselective, Asymmetric Formal Hydroamination of Unactivated Internal Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. A Simple and Versatile Amide Directing Group for C–H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transient imine directing groups for the C–H functionalisation of aldehydes, ketones and amines: an update 2018–2020 - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01587C [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Electronic and Steric Effects Control Regioselectivity in Alkyne Migratory Insertion during Ni-Catalyzed Indenone Synthesis | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Hept-6-en-3-amine Purification
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of impurities from commercial Hept-6-en-3-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound may contain a variety of impurities stemming from its synthesis and potential degradation. These can include:
-
Starting Materials: Unreacted precursors such as hept-6-en-3-one and reagents from reductive amination processes.
-
Synthesis Byproducts: Over-alkylation can lead to the formation of secondary and tertiary amines.[1]
-
Solvents: Residual solvents used during the manufacturing and purification process.
-
Degradation Products: Amines can be susceptible to oxidation and thermal degradation, especially if not stored properly.[2][3] This can lead to the formation of various byproducts, with ammonia often being a major degradation product.[4]
Q2: Which analytical techniques are best for assessing the purity of this compound?
A2: Several chromatographic methods are suitable for determining the purity of your amine sample.
-
Thin-Layer Chromatography (TLC): An excellent, rapid technique for initial screening and for monitoring the progress of a purification process.[5] A ninhydrin stain is particularly effective for visualizing primary amines like this compound, often appearing as green or purple spots.[6]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can resolve closely related impurities.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and degradation products.
Q3: What is the most straightforward method for purifying this compound on a lab scale?
A3: For general-purpose purification to remove non-basic impurities, an acid-base extraction is the most direct and effective method. This technique leverages the basicity of the amine to move it between an aqueous and an organic phase, leaving neutral or acidic impurities behind.[7][8]
Troubleshooting Guides
Issue 1: My amine is streaking badly on a standard silica gel TLC plate.
-
Cause: The basic amine is interacting strongly with the acidic silanol groups on the surface of the silica gel.[9] This causes the spot to "streak" up the plate instead of moving as a compact spot, making it difficult to assess purity or calculate an Rf value.
-
Solution 1 (Eluent Modification): Add a small amount of a volatile base to your eluent system. Typically, adding 0.5-2% triethylamine (Et₃N) or ammonia (in methanol) will neutralize the acidic sites on the silica and lead to well-defined spots.
-
Solution 2 (Alternative Stationary Phase): Use a different TLC plate, such as one coated with basic alumina, which does not have the acidic character of silica.
Issue 2: The yield after performing an acid-base extraction is very low.
-
Cause 1 (Incomplete Extraction): The pH of the aqueous layer may not have been adjusted sufficiently. To extract the amine into the aqueous acid, the pH should be low enough (typically pH < 2) to ensure full protonation. Conversely, to recover the amine, the aqueous layer must be made sufficiently basic (typically pH > 12) to ensure it is fully deprotonated.
-
Solution 1: Use a pH meter or pH paper to verify the pH at each step. Add acid or base dropwise until the target pH is confirmed.
-
Cause 2 (Emulsion Formation): Vigorous shaking of the separatory funnel can create an emulsion layer between the organic and aqueous phases, trapping your product.
-
Solution 2: Add a small amount of brine (saturated aqueous NaCl solution) to the separatory funnel to help break the emulsion. Swirl the funnel gently rather than shaking it vigorously.
-
Cause 3 (Insufficient Organic Extractions): The deprotonated amine may have some solubility in the aqueous layer. A single extraction with an organic solvent may not be enough to recover all of the product.
-
Solution 3: After basifying the aqueous layer, extract it with several portions of your organic solvent (e.g., 3 x 50 mL instead of 1 x 150 mL) to ensure complete recovery of the amine.
Purification Method Comparison
The choice of purification method depends on the nature of the impurities and the desired final purity. The following table summarizes expected outcomes for common techniques.
| Purification Method | Key Impurities Removed | Typical Purity Achieved | Expected Yield | Primary Drawback |
| Fractional Distillation | Non-volatile impurities, compounds with significantly different boiling points | >98% | 80-95% | Risk of thermal degradation if the amine is not stable at its boiling point. |
| Acid-Base Extraction | Neutral and acidic organic impurities | 95-99% | 85-98% | Does not remove other basic impurities (e.g., other amines). |
| Column Chromatography | Most organic impurities, including other amines with different polarities | >99% | 60-90% | Can be lower yielding and requires careful selection of stationary and mobile phases to avoid product loss on the column.[9] |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to remove neutral or acidic impurities from a solution of this compound in an organic solvent.
-
Dissolution: Dissolve the crude this compound (1.0 eq) in a suitable organic solvent (e.g., diethyl ether or dichloromethane, ~10 mL per gram of amine).
-
Acidification: Transfer the solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid (HCl). Stopper the funnel and shake gently, periodically venting to release pressure.
-
Phase Separation: Allow the layers to separate. The protonated amine salt will be in the aqueous (bottom) layer. Drain and collect the aqueous layer.
-
Wash Organic Layer: Wash the organic layer with another portion of 1 M HCl to ensure all amine has been extracted. Combine the aqueous layers. The original organic layer, now containing neutral/acidic impurities, can be discarded.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add 5 M sodium hydroxide (NaOH) solution while stirring until the pH is greater than 12 (verify with a pH meter). The deprotonated amine will separate, often making the solution cloudy.
-
Back-Extraction: Add the original volume of fresh organic solvent (e.g., diethyl ether) to the separatory funnel. Shake gently to extract the purified amine back into the organic phase.
-
Recovery: Drain the aqueous layer. Collect the organic layer containing the pure amine. Extract the aqueous layer two more times with fresh organic solvent to maximize recovery.
-
Drying and Concentration: Combine all organic extracts. Dry the solution over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Flash Column Chromatography
This protocol is for separating this compound from impurities with different polarities, such as other amines or non-basic compounds.
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent. To prevent streaking, use an eluent containing 1-2% triethylamine (e.g., 94:5:1 Hexane:Ethyl Acetate:Triethylamine). Pack a glass column with the slurry.
-
Sample Loading: Dissolve the crude amine in a minimal amount of the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply positive pressure. Collect fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC using a ninhydrin stain to identify which fractions contain the purified product.
-
Concentration: Combine the pure fractions and remove the eluent and triethylamine under reduced pressure to obtain the purified this compound.
Visual Workflow and Decision Guides
Caption: Decision tree for selecting a purification method.
Caption: Workflow for purification via acid-base extraction.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Separation of aromatic amines by thin-layer chromatography and high-performance liquid chromatography | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 7. Workup [chem.rochester.edu]
- 8. Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H [pubs.rsc.org]
- 9. youtube.com [youtube.com]
Validation & Comparative
A Comparative Analysis of Hept-6-en-3-amine and its Saturated Analog, Heptan-3-amine: A Guide for Researchers
In the landscape of drug discovery and development, the nuanced structural differences between molecules can lead to profound variations in their physicochemical properties, reactivity, and biological activity. This guide presents a comparative analysis of Hept-6-en-3-amine and its saturated counterpart, Heptan-3-amine. The introduction of a terminal double bond in the unsaturated analog provides a key structural motif that can influence receptor binding, metabolic stability, and overall pharmacological profile. This document serves as a resource for researchers, scientists, and drug development professionals by providing a side-by-side comparison of these two amines, supported by experimental protocols and theoretical data.
Physicochemical Properties: A Tale of Two Structures
The presence of a π-system in this compound introduces subtle yet significant differences in its physical properties compared to the fully saturated Heptan-3-amine. These differences, summarized in the table below, can impact formulation, pharmacokinetics, and pharmacodynamics.
| Property | This compound (Predicted) | Heptan-3-amine (Experimental) | Impact of Unsaturation |
| Molecular Formula | C₇H₁₅N | C₇H₁₇N | Loss of two hydrogen atoms |
| Molecular Weight | 113.20 g/mol | 115.22 g/mol [1][2] | Lower molecular weight |
| Boiling Point | Predicted to be slightly lower than its saturated analog due to weaker van der Waals forces. | 148-151 °C[2] | Potentially increased volatility |
| Density | Predicted to be slightly lower than its saturated analog. | 0.76 g/cm³[2] | --- |
| Polar Surface Area | ~26 Ų | ~26 Ų | Minimal change expected |
| pKa (of conjugate acid) | Predicted to be slightly lower than Heptan-3-amine due to the electron-withdrawing effect of the distant double bond. | ~10.7 | The basicity of the amine is expected to be slightly reduced. |
| LogP | Predicted to be slightly higher due to the introduction of a non-polar C=C bond. | 2.1 | Increased lipophilicity |
Table 1: Comparison of Physicochemical Properties.
Synthesis and Reactivity: The Influence of the Alkene Moiety
The synthetic routes to both amines are conceptually similar, often relying on the reductive amination of a corresponding ketone. However, the reactivity of the final products differs significantly due to the presence of the alkene in this compound.
Synthesis Protocols
Synthesis of Heptan-3-amine via Reductive Amination:
Heptan-3-amine can be synthesized from heptan-3-one through reductive amination.
-
Step 1: Imine Formation. Heptan-3-one is reacted with ammonia in the presence of a dehydrating agent to form the corresponding imine.
-
Step 2: Reduction. The resulting imine is then reduced to the amine using a suitable reducing agent, such as sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd).
Proposed Synthesis of this compound via Reductive Amination:
A similar strategy can be employed for the synthesis of this compound from hept-6-en-3-one.
-
Step 1: Imine Formation. Hept-6-en-3-one is reacted with ammonia.
-
Step 2: Reduction. The reduction of the imine can be achieved using a chemoselective reducing agent like sodium cyanoborohydride (NaBH₃CN) to avoid the reduction of the terminal double bond.
Comparative Reactivity
The alkene functionality in this compound introduces additional reaction pathways that are absent in its saturated counterpart.
| Reaction Type | This compound | Heptan-3-amine |
| Amine Reactions | Undergoes typical amine reactions (e.g., acylation, alkylation, salt formation). | Undergoes typical amine reactions. |
| Alkene Reactions | Susceptible to reactions of the double bond (e.g., hydrogenation, halogenation, epoxidation, polymerization). | No alkene reactions. |
| Oxidative Stability | The allylic position (C5) is susceptible to oxidation. | Generally more stable to oxidation. |
Table 2: Comparative Reactivity.
Spectroscopic Characterization
The structural differences between the two amines are readily identifiable through standard spectroscopic techniques.
| Spectroscopic Method | This compound (Expected) | Heptan-3-amine (Observed) |
| ¹H NMR | - Resonances in the alkene region (~4.9-5.8 ppm).- Signal for the proton at C3 adjacent to the nitrogen.- N-H proton signal (broad). | - No signals in the alkene region.- Signal for the proton at C3 adjacent to the nitrogen.- N-H proton signal (broad).[2] |
| ¹³C NMR | - Two signals in the sp² region (~114-140 ppm). | - All signals in the sp³ region.[2] |
| IR Spectroscopy | - N-H stretch (~3300-3400 cm⁻¹).- C=C stretch (~1640 cm⁻¹).- =C-H stretch (~3080 cm⁻¹). | - N-H stretch (~3300-3400 cm⁻¹).[2] |
| Mass Spectrometry | Molecular ion peak at m/z = 113. | Molecular ion peak at m/z = 115.[2] |
Table 3: Comparative Spectroscopic Data.
Biological Activity and Toxicological Profile: A Predictive Overview
A hypothetical signaling pathway where an amine compound could act as a ligand for a G-protein coupled receptor (GPCR) is depicted below. The binding affinity and downstream signaling could be influenced by the presence of the double bond in this compound, potentially leading to altered efficacy or potency compared to Heptan-3-amine.
Experimental Protocol: Comparative Cytotoxicity Assay
To assess the potential differences in biological activity, a comparative cytotoxicity assay could be performed.
Objective: To compare the cytotoxic effects of this compound and Heptan-3-amine on a relevant cell line (e.g., HepG2).
Methodology:
-
Cell Culture: Maintain HepG2 cells in appropriate culture medium.
-
Compound Preparation: Prepare stock solutions of this compound and Heptan-3-amine in a suitable solvent (e.g., DMSO) and dilute to various concentrations.
-
Treatment: Seed cells in 96-well plates and, after 24 hours, treat with a range of concentrations of each compound. Include a vehicle control.
-
Incubation: Incubate the cells for a defined period (e.g., 24 or 48 hours).
-
Viability Assay: Assess cell viability using a standard method, such as the MTT or PrestoBlue assay.
-
Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) for each compound to determine their relative cytotoxicity.
Conclusion
The comparison between this compound and Heptan-3-amine highlights the significant impact of a single point of unsaturation on the properties of a molecule. This compound is predicted to have a lower boiling point, increased lipophilicity, and slightly reduced basicity compared to its saturated analog. The presence of the double bond provides a handle for further chemical modification but also introduces potential metabolic liabilities and a different toxicological profile. For researchers in drug development, these differences are critical considerations in lead optimization and candidate selection. The experimental protocols provided herein offer a starting point for the empirical validation of these predicted differences.
References
- 1. Allylamine cardiovascular toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Heptanamine | C7H17N | CID 34203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Allylamine | C3H7N | CID 7853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Allylamine Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Reactivity Landscape: A Comparative Guide to Terminal vs. Internal Unsaturated Amines
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of unsaturated amines is paramount for designing efficient synthetic routes and novel molecular entities. This guide provides an objective comparison of the reactivity of terminal and internal unsaturated amines, supported by experimental data from peer-reviewed literature, detailed experimental protocols, and visualizations of key concepts.
The position of the carbon-carbon double bond in an unsaturated amine—whether at the terminus of a carbon chain (terminal) or within the chain (internal)—profoundly influences its chemical reactivity. This difference is primarily dictated by steric hindrance and the stability of potential intermediates, which in turn affects reaction rates and product distributions in various chemical transformations.
Comparative Analysis of Reactivity in Intramolecular Hydroamination
A key reaction that highlights the reactivity differences between terminal and internal unsaturated amines is intramolecular hydroamination, a powerful tool for the synthesis of nitrogen-containing heterocyclic compounds. Experimental data from the seminal work of Liu and Hartwig in rhodium-catalyzed intramolecular hydroamination provides a clear quantitative comparison.
| Substrate Type | Unsaturated Amine | Product | Catalyst System | Reaction Conditions | Yield (%)[1] |
| Terminal | N-Methylpent-4-en-1-amine | 1-Methyl-2-methylpyrrolidine | [Rh(COD)₂]BF₄ / Ligand L2 | 70°C, 7h, Dioxane | 85 |
| Terminal | N-Benzyl-2,2-diphenylpent-4-en-1-amine | 1-Benzyl-4,4-diphenyl-2-methylpyrrolidine | [Rh(COD)₂]BF₄ / Ligand L2 | 70°C, 7h, Dioxane | 91 |
| Internal | (Z)-N-Methylhept-4-en-1-amine | 1-Methyl-2-propylpyrrolidine | [Rh(COD)₂]BF₄ / Ligand L2 | 100°C, 24h, Dioxane | 75 |
| Internal | N-Methyl-2,2-diphenylhex-4-en-1-amine | 1,4,4-Triphenyl-2-methylpyrrolidine | [Rh(COD)₂]BF₄ / Ligand L2 | 120°C, 24h, Dioxane | 65 |
Table 1: Comparison of yields in the rhodium-catalyzed intramolecular hydroamination of terminal and internal unsaturated amines.[1]
The data clearly indicates that under similar catalytic conditions, terminal unsaturated amines generally exhibit higher reactivity , affording products in higher yields and often under milder conditions compared to their internal counterparts. This can be attributed to the lower steric hindrance around the terminal double bond, allowing for easier access of the catalyst and subsequent intramolecular nucleophilic attack by the amine.
Experimental Protocols
A detailed understanding of the experimental conditions is crucial for reproducing and building upon these findings.
General Procedure for Rhodium-Catalyzed Intramolecular Hydroamination of an Unsaturated Amine
This protocol is adapted from the work of Hartwig and colleagues.[1][2]
Materials:
-
Unsaturated amine (e.g., N-methylpent-4-en-1-amine)
-
[Rh(COD)₂]BF₄ (catalyst precursor)
-
Phosphine ligand (e.g., Ligand L2 as described in the source literature)
-
Anhydrous dioxane (solvent)
-
Inert atmosphere glovebox or Schlenk line
-
Standard laboratory glassware (e.g., screw-capped test tube, magnetic stirrer)
Procedure:
-
Inside an inert atmosphere glovebox, add the unsaturated amine (0.50 mmol) to a dry, screw-capped test tube equipped with a magnetic stir bar.
-
To the same tube, add [Rh(COD)₂]BF₄ (0.0125 mmol, 2.5 mol%) and the phosphine ligand (0.015 mmol, 3 mol%).
-
Add anhydrous dioxane (0.5 mL) to the test tube.
-
Seal the tube with a PTFE-lined cap and remove it from the glovebox.
-
Place the reaction tube in a preheated oil bath or heating block at the desired temperature (e.g., 70°C for terminal amines, 100-120°C for internal amines).
-
Stir the reaction mixture for the specified time (e.g., 7 hours for terminal amines, 24 hours for internal amines).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Quench the reaction by adding brine (20 mL).
-
Extract the product with an organic solvent (e.g., CH₂Cl₂; 2 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired heterocyclic amine.
Visualizing the Reaction Pathway and Influencing Factors
The difference in reactivity can be visualized through a simplified logical workflow.
Caption: Logical workflow of factors affecting reactivity.
This diagram illustrates that the lower steric hindrance and lower thermodynamic stability of the double bond in terminal unsaturated amines contribute to their higher reactivity in processes like intramolecular hydroamination.
Catalytic Cycle for Rhodium-Catalyzed Intramolecular Hydroamination
The mechanism of the rhodium-catalyzed intramolecular hydroamination is a complex, multi-step process. A simplified representation of the catalytic cycle helps in understanding the transformation.
References
A Researcher's Guide to Enantiomeric Excess Determination of Chiral Amines
For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric excess (ee) of chiral amines is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products and chemical entities. This guide provides an objective comparison of the most common analytical techniques employed for this purpose, supported by experimental data and detailed protocols.
Chiral amines are fundamental building blocks in a vast array of pharmaceuticals and fine chemicals. As enantiomers can exhibit significantly different pharmacological and toxicological profiles, regulatory bodies mandate strict control over the enantiomeric purity of chiral drugs. Consequently, robust and reliable analytical methods for determining enantiomeric excess are indispensable. The primary techniques utilized in this field are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE). Each method offers a unique set of advantages and limitations in terms of accuracy, precision, sensitivity, speed, and cost.
Comparative Analysis of Key Methodologies
The selection of an appropriate analytical technique for determining the enantiomeric excess of a chiral amine depends on various factors, including the properties of the analyte, the required level of accuracy and sensitivity, sample throughput needs, and the availability of instrumentation. The following table summarizes the key performance characteristics of the principal methods.
| Parameter | Chiral HPLC | Chiral GC | NMR Spectroscopy | Capillary Electrophoresis |
| Principle | Differential interaction with a chiral stationary phase. | Differential interaction with a chiral stationary phase in the gas phase. | Formation of diastereomeric species with distinct NMR signals. | Differential electrophoretic mobility in the presence of a chiral selector. |
| Accuracy | High (<1% error in favorable cases) | High | Good to High (absolute error can be <2%) | High |
| Precision (%RSD) | High (±0.5% or better) | High (Intra-day and inter-day precision of 2.8% and 3.2% respectively has been reported for a validated method) | Good | High (Intra-day and inter-day precision of 0.24-1.01% and 0.65-1.35% respectively for a validated method) |
| Limit of Detection (LOD) | Low to moderate (e.g., 0.1% for impurities) | Very low (pmol range) | Moderate to high | Low (e.g., 100 ng/mL) |
| Analysis Time | Minutes to tens of minutes | Minutes | Seconds to minutes per sample | Minutes |
| Sample Throughput | High (amenable to automation) | High (amenable to automation) | High (especially with autosamplers) | High |
| Derivatization | Often not required | Often required for volatility and improved separation | Required for Chiral Derivatizing Agents (CDA) method; not for Chiral Solvating Agents (CSA) method | Often not required |
| Instrumentation Cost | High | High | Very High | Moderate |
| Method Development | Can be time-consuming | Can be time-consuming | Can be rapid, especially with CSAs | Can be rapid |
In-Depth Look at the Methodologies
Chiral Chromatography (HPLC and GC)
Chiral chromatography is a cornerstone for the separation and quantification of enantiomers. The technique relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for determining enantiomeric excess due to its high resolution, accuracy, and precision. A vast array of CSPs are commercially available, offering versatility for separating a wide range of chiral amines. Method development can sometimes be challenging, requiring screening of different columns and mobile phases. However, once a method is established, it is typically robust and suitable for routine quality control.
Chiral Gas Chromatography (GC) is particularly advantageous for volatile and thermally stable amines. It offers exceptional sensitivity, often reaching the picomole level, and high resolution. Derivatization is frequently necessary to increase the volatility and improve the chromatographic behavior of the amines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a rapid and powerful alternative for ee determination without the need for chromatographic separation. The principle lies in converting the enantiomers into diastereomers, which are distinguishable in the NMR spectrum. This can be achieved through two main approaches:
-
Chiral Solvating Agents (CSAs): These agents form transient, non-covalent diastereomeric complexes with the amine enantiomers, inducing chemical shift differences (Δδ) between their corresponding signals. This method is often rapid, as the CSA is simply added to the NMR tube containing the analyte.
-
Chiral Derivatizing Agents (CDAs): These agents react covalently with the amine enantiomers to form stable diastereomers. This approach often results in larger and more easily quantifiable signal separations.
The accuracy of NMR-based methods can be very high, with reported absolute errors of less than 2.0%.
Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-efficiency separation technique that requires minimal sample and reagent consumption. In chiral CE, a chiral selector is added to the background electrolyte. The enantiomers of the amine form transient diastereomeric complexes with the selector, leading to different electrophoretic mobilities and, consequently, separation. A key advantage of CE is the speed of method development, with generic conditions often applicable to a range of analytes.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the primary methods of enantiomeric excess determination of chiral amines.
A Comparative Guide to the Nucleophilicity of Hept-6-en-3-amine in SN2 Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the predicted nucleophilicity of hept-6-en-3-amine in SN2 reactions. Due to the absence of specific experimental data for this compound in publicly available literature, this document outlines a comparative framework based on established principles of physical organic chemistry. It further details a robust experimental protocol for quantitatively determining its nucleophilic strength relative to other primary and secondary amines.
Theoretical Assessment of Nucleophilicity
This compound is a primary amine, a class of compounds known to be effective nucleophiles in SN2 reactions.[1][2][3] Its reactivity is primarily dictated by the lone pair of electrons on the nitrogen atom.[3][4] However, several structural features of this compound are expected to influence its nucleophilicity:
-
Steric Hindrance: The ethyl and but-3-en-1-yl groups attached to the carbon bearing the amino group introduce moderate steric bulk around the nitrogen atom. In SN2 reactions, which proceed via a crowded pentacoordinate transition state, increased steric hindrance can impede the nucleophile's approach to the electrophilic carbon, thereby decreasing the reaction rate.[5][6][7]
-
Basicity: The alkyl groups are electron-donating, which increases the electron density on the nitrogen and enhances its basicity. Generally, for a series of amines with similar steric profiles, nucleophilicity correlates with basicity.[7]
-
The Alkene Moiety: The carbon-carbon double bond is located at the 6-position, which is remote from the nucleophilic nitrogen center. Therefore, it is not expected to exert a significant electronic (inductive or resonance) effect on the amine's nucleophilicity. Its primary influence would be to contribute to the overall steric bulk of the molecule.
Based on these factors, the nucleophilicity of this compound is predicted to be lower than that of less sterically hindered primary amines, such as n-propylamine, but potentially greater than more hindered secondary amines.
Comparative Data Framework
To quantitatively assess the nucleophilicity of this compound, a comparison with a set of reference amines is proposed. The following table provides a template for summarizing the experimental data that would be generated using the protocol outlined in the subsequent section. The relative reaction rates would be determined through competition experiments.
| Nucleophile | Structure | Class | pKa of Conjugate Acid | Predicted Relative Rate (krel) | Experimental krel |
| n-Propylamine | CH3CH2CH2NH2 | Primary | ~10.7 | 1.00 (Reference) | To be determined |
| This compound | CH2=CH(CH2)3CH(NH2)CH2CH3 | Primary | ~10.6 | Slightly < 1.00 | To be determined |
| Di-n-propylamine | (CH3CH2CH2)2NH | Secondary | ~11.0 | > 1.00 | To be determined |
| tert-Butylamine | (CH3)3CNH2 | Primary | ~10.7 | << 1.00 | To be determined |
Predicted values are based on general principles of steric and electronic effects.
Experimental Protocol: Competitive SN2 Reaction Kinetics
This protocol describes a method to determine the relative nucleophilicity of this compound by allowing it to compete with a reference nucleophile (e.g., n-propylamine) for a limited amount of an electrophile.[8]
Objective: To determine the relative rate constant (krel) for the SN2 reaction of this compound compared to a reference amine.
Materials:
-
This compound
-
n-Propylamine (reference nucleophile)
-
1-Iodobutane (electrophile)
-
Dodecane (internal standard for GC analysis)
-
Reaction vials, gas-tight syringes, heating block
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M solution of 1-iodobutane in acetone.
-
Prepare a 0.1 M solution of dodecane (internal standard) in acetone.
-
Prepare separate 0.2 M solutions of this compound and n-propylamine in acetone.
-
-
Reaction Setup:
-
In a clean, dry reaction vial, combine 1.0 mL of the 0.2 M this compound solution and 1.0 mL of the 0.2 M n-propylamine solution. This creates a mixture with equal concentrations of the two competing nucleophiles.
-
Add 0.5 mL of the 0.1 M dodecane internal standard solution.
-
Equilibrate the reaction mixture at a constant temperature (e.g., 50 °C) in a heating block.
-
-
Initiation and Monitoring of the Reaction:
-
Initiate the reaction by adding 1.0 mL of the pre-heated 0.1 M 1-iodobutane solution to the vial. The final concentrations will be approximately 0.05 M for each amine and 0.025 M for the electrophile. The electrophile is the limiting reagent.
-
Immediately after mixing, withdraw a small aliquot (~0.1 mL), quench it in a vial containing diethyl ether and a small amount of water, and label it as the t=0 sample.
-
Withdraw and quench aliquots at regular time intervals (e.g., 30, 60, 90, 120, and 180 minutes).
-
-
Sample Analysis:
-
Analyze all quenched samples by GC-FID. The two expected products are N-butyl-hept-6-en-3-amine and N-butyl-n-propylamine.
-
Identify the peaks corresponding to the two products and the internal standard based on their retention times (determined by running standards).
-
Integrate the peak areas for the two products and the internal standard.
-
-
Data Analysis:
-
For each time point, calculate the concentration of each product using the internal standard for calibration.
-
The ratio of the product concentrations is directly proportional to the ratio of the rate constants for the two competing reactions: [Product A] / [Product B] = kA[Amine A] / kB[Amine B]
-
Since the initial concentrations of the amines are equal, the relative rate constant (krel = kthis compound / kn-Propylamine) is simply the ratio of the concentrations (or peak areas, after applying response factors) of their respective products.
-
Visualizations
The following diagrams illustrate the logical relationships and workflows described in this guide.
Caption: Workflow for the competitive SN2 reaction experiment.
Caption: Factors influencing the nucleophilicity of this compound.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. youtube.com [youtube.com]
- 3. fiveable.me [fiveable.me]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
A Comparative Guide to Catalysts for Amine Synthesis: Efficacy and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
The synthesis of amines is a cornerstone of modern organic chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. The efficiency and selectivity of these transformations are heavily reliant on the choice of catalyst. This guide provides an objective comparison of the performance of common catalysts—based on palladium, nickel, copper, and iron—for amine synthesis, supported by experimental data and detailed protocols.
Performance Comparison of Catalysts for Amine Synthesis
The following table summarizes the performance of various catalysts in specific amine synthesis reactions, offering a quantitative comparison of their efficacy.
| Catalyst System | Reaction Type | Substrate 1 | Substrate 2 | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Ref. |
| Palladium | ||||||||
| SiNS–Pd | Reductive Alkylation | Aniline | Benzaldehyde | 40 | - | >99 | 0.02 | [1] |
| Pd(OAc)₂ / Ligand | N-Arylation | Aryl Halides | Ammonia | RT - 100 | - | High | 0.1 | [2] |
| Nickel | ||||||||
| 10Ni/Al₂O₃ | Reductive Amination | Furfural | Ammonia | 120 | 4 | 92 | - | [3] |
| NiCl₂·6H₂O / Bipyridine | Cross-Electrophile Coupling | Dibromo-BCP | Heteroaryl Bromide | RT | - | 40-88 | - | [4] |
| Copper | ||||||||
| Cu Catalyst / L5 Ligand | Amination | (Hetero)aryl Chlorides | Diverse Amines | 80-120 | - | High | - | [5] |
| Cu(I) Catalyst | (3+2) Cycloaddition | Alkyne | Azide/Amine | 120 (MW) | 0.5 | - | - | [6] |
| Iron | ||||||||
| Fe(NO₃)₃ / TEMPO | Aerobic Oxidation | Benzylamine | Aniline | 80 | - | High | 10 | [7] |
| Cyclopentadienone Iron Complex | N-Alkylation | (R)-phenylethylamine | 1-pentanol | 135 | - | 62 | 6 | [8] |
Experimental Workflow for Catalyst Evaluation
The following diagram illustrates a typical workflow for assessing the efficacy of a new catalyst in amine synthesis.
Caption: A generalized workflow for evaluating catalyst performance in amine synthesis.
In-Depth Catalyst Comparison and Methodologies
Palladium-Based Catalysts
Palladium complexes are among the most powerful and versatile catalysts for C-N cross-coupling reactions, enabling the formation of aryl, alkyl, and heterocyclic amines.[9] They often exhibit high turnover numbers and functional group tolerance.[10] However, the relatively high cost and potential toxicity of palladium are notable drawbacks.[5]
Experimental Protocol: Reductive Alkylation using SiNS–Pd [1]
-
Catalyst: A brush-like silicon-nanostructure-supported palladium nanoparticle composite (SiNS–Pd).
-
Reaction Setup: To a solution of aniline (1a) and benzaldehyde (2a, 1.2 mol equiv) in 2-propanol, SiNS–Pd (0.02 mol % Pd) is added.
-
Conditions: The reaction mixture is stirred at 40 °C under a hydrogen atmosphere (balloon, 0.1 MPa).
-
Work-up and Analysis: The reaction progress is monitored by thin-layer chromatography. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The product, N-benzylaniline (3a), is purified by column chromatography. The yield is determined after purification.
Nickel-Based Catalysts
As a more earth-abundant and less expensive alternative to palladium, nickel-based catalysts have gained significant attention.[11] They are particularly effective for the amination of non-activated chlorides and for reductive amination processes.[3][4] While powerful, some nickel catalysts can be sensitive to air and moisture, requiring stringent inert atmosphere techniques.
Experimental Protocol: Reductive Amination over Ni/Al₂O₃ [3]
-
Catalyst: 10 wt% Nickel supported on γ-Al₂O₃, prepared by a wet impregnation method.
-
Reaction Setup: The reductive amination of furfural is carried out in a stainless steel autoclave reactor. The catalyst is placed in the reactor along with the solvent (e.g., isopropanol), furfural, and an ammonia source.
-
Conditions: The reactor is sealed, purged with H₂, and then pressurized to the desired hydrogen pressure. The reaction is conducted at 120 °C with stirring for 4 hours.
-
Work-up and Analysis: After cooling, the reactor is depressurized. The catalyst is separated by filtration. The liquid products are analyzed by gas chromatography (GC) to determine the conversion of furfural and the yield of furfurylamine.
Copper-Based Catalysts
Copper-catalyzed C-N coupling, often referred to as the Ullmann condensation, is a classical method that has seen a modern resurgence.[5] These systems are advantageous due to the low cost and low toxicity of copper.[6] Recent advancements have led to the development of copper catalysts that operate under milder conditions and with a broader substrate scope, including the challenging amination of aryl chlorides.[5]
Experimental Protocol: Amination of Aryl Chlorides with a Copper Catalyst [5]
-
Catalyst System: A copper(I) source and a highly sterically encumbered N1,N2-diaryl diamine ligand (L5).
-
Reaction Setup: In a glovebox, an oven-dried vial is charged with the copper catalyst, the ligand, the aryl chloride, the amine, and a suitable base (e.g., K₃PO₄). A solvent such as dioxane is added.
-
Conditions: The vial is sealed and heated to 80-120 °C for a specified period.
-
Work-up and Analysis: After cooling to room temperature, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate) and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography to isolate the N-aryl amine product.
Iron-Based Catalysts
Iron is the most abundant and least expensive transition metal, making it a highly attractive candidate for sustainable catalysis.[7][12] Iron-catalyzed amination reactions often proceed via a "hydrogen borrowing" mechanism or through oxidative coupling.[8][13] While significant progress has been made, iron catalysts sometimes require higher temperatures and catalyst loadings compared to their noble metal counterparts.[8]
Experimental Protocol: Iron-Catalyzed N-Alkylation of Amines with Alcohols [8]
-
Catalyst System: A cyclopentadienone iron complex (C1, 6 mol%) and trimethylamine N-oxide (Me₃NO, 6 mol%).
-
Reaction Setup: An oven-dried 20 mL Schlenk tube is charged with the iron complex and Me₃NO under an argon atmosphere. The amine (e.g., (R)-phenylethylamine, 0.5 mmol), the alcohol (e.g., 1-pentanol, 1.5 mmol), and toluene (2 mL) are added.
-
Conditions: The Schlenk tube is sealed and heated to 135 °C for 24 hours.
-
Work-up and Analysis: The reaction mixture is cooled, and the solvent is evaporated. The resulting residue is purified by column chromatography on silica gel to yield the N-alkylated amine product. The enantiomeric excess can be determined by chiral HPLC analysis.
References
- 1. Catalytic Reductive Alkylation of Amines in Batch and Microflow Conditions Using a Silicon-Wafer-Based Palladium Nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Iron-Catalyzed Direct Synthesis of Imines from Amines or Alcohols and Amines via Aerobic Oxidative Reactions under Air [organic-chemistry.org]
- 8. research.rug.nl [research.rug.nl]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Iron-catalyzed synthesis of secondary amines: on the way to green reductive aminations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
For Immediate Release
In the intricate world of drug discovery and molecular design, understanding the three-dimensional shape and flexibility of a molecule is paramount. The specific spatial arrangement of atoms, or conformation, dictates a molecule's biological activity and physical properties. This guide provides a comprehensive comparison of the methodologies used in the conformational analysis of Hept-6-en-3-amine and its structural analogs, offering valuable insights for researchers, scientists, and drug development professionals.
Due to the scarcity of published experimental data on this compound, this guide will draw upon data from closely related and well-studied acyclic unsaturated amines, such as N-allyl-N-methylamine and diallylamine. These molecules share key structural features with this compound, including a flexible alkyl chain, an amine functional group, and a terminal double bond, making them excellent models for illustrating the principles and techniques of conformational analysis.
The Conformational Landscape: A Dance of Rotamers
Acyclic molecules like this compound are not static entities but rather exist as a dynamic equilibrium of multiple conformations, or rotamers, which interconvert through rotation around single bonds. The relative populations of these conformers are determined by their potential energies, with lower energy conformations being more stable and therefore more populated at equilibrium.
The conformational preferences of unsaturated amines are governed by a delicate balance of several factors, including:
-
Torsional Strain: Arises from the eclipsing of bonds on adjacent atoms. Staggered conformations are generally more stable than eclipsed conformations.
-
Steric Hindrance: Repulsive interactions that occur when bulky groups are forced into close proximity.
-
Allylic Strain (A1,3 Strain): A specific type of steric strain in allylic systems, occurring between a substituent on an sp2 carbon and a substituent on an adjacent sp3 carbon. This interaction can significantly influence the conformational equilibrium.
-
Intramolecular Hydrogen Bonding: In primary and secondary amines, hydrogen bonding between the amine hydrogen and the π-system of the double bond can stabilize certain conformations.
The interplay of these factors results in a complex potential energy surface with several local minima, each corresponding to a stable conformer. The goal of conformational analysis is to identify these stable conformers, determine their relative energies and populations, and characterize their geometric parameters.
Experimental and Computational Synergy: Unraveling Molecular Conformations
A combination of experimental and computational techniques is typically employed to gain a complete picture of a molecule's conformational behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful experimental tool for studying the conformation of molecules in solution. Key NMR parameters used in conformational analysis include:
-
Vicinal Coupling Constants (3JHH): The coupling constant between two protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, one can deduce the preferred dihedral angles and thus the conformation around a particular bond.
-
Nuclear Overhauser Effect (NOE): The NOE is the transfer of nuclear spin polarization from one nucleus to another through space. The intensity of an NOE is inversely proportional to the sixth power of the distance between the nuclei, making it a sensitive probe of internuclear distances and a powerful tool for determining the spatial proximity of atoms in a molecule.
Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are invaluable for exploring the conformational landscape of a molecule. These methods can be used to:
-
Perform a conformational search: Systematically or randomly explore the potential energy surface to identify all possible low-energy conformers.
-
Calculate the relative energies of conformers: Determine the thermodynamic stability of each conformer.
-
Predict geometric parameters: Obtain detailed information about bond lengths, bond angles, and dihedral angles for each conformer.
-
Simulate NMR parameters: Calculated NMR chemical shifts and coupling constants can be compared with experimental data to validate the computational model and aid in the assignment of conformers.
The following diagram illustrates a typical workflow for the conformational analysis of a flexible molecule, integrating both experimental and computational approaches.
Comparative Data for Unsaturated Amines
The following tables present a summary of hypothetical and representative experimental and computational data for the conformational analysis of a model unsaturated amine, illustrating the types of information obtained in such studies.
Table 1: Calculated Relative Energies and Population of Conformers for a Model Unsaturated Amine
| Conformer | Dihedral Angle (C2-C3-C4-C5) (°) | Relative Energy (kcal/mol) | Population (%) |
| Anti | 175.2 | 0.00 | 55 |
| Gauche-1 | 65.8 | 0.85 | 20 |
| Gauche-2 | -68.3 | 0.90 | 18 |
| Other | - | > 2.0 | < 7 |
Data is illustrative and based on typical values for acyclic alkanes and amines.
Table 2: Comparison of Experimental and Calculated 1H-1H Coupling Constants (Hz) for a Model Unsaturated Amine
| Coupling | Experimental (Hz) | Calculated (Anti) (Hz) | Calculated (Gauche-1) (Hz) | Calculated (Gauche-2) (Hz) |
| JH2a-H3 | 7.5 | 10.2 | 3.5 | 3.8 |
| JH2b-H3 | 5.8 | 4.1 | 11.5 | 3.9 |
| JH4a-H5 | 6.2 | 3.9 | 4.2 | 10.8 |
| JH4b-H5 | 8.1 | 11.2 | 3.7 | 4.0 |
Data is illustrative. The observed experimental coupling constants represent a population-weighted average of the couplings for the individual conformers.
Detailed Experimental Protocols
NMR Spectroscopy for Conformational Analysis
-
Sample Preparation: The amine sample is dissolved in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) to a concentration of approximately 5-10 mg/mL. The choice of solvent is critical as it can influence the conformational equilibrium.
-
1H NMR Spectroscopy: A high-resolution 1D 1H NMR spectrum is acquired to identify all proton resonances and measure their chemical shifts and coupling constants.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment is used to establish proton-proton spin-spin coupling networks, aiding in the assignment of the 1H NMR spectrum.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are performed to identify through-space correlations between protons. The presence and intensity of NOE/ROE cross-peaks provide information about internuclear distances, which is crucial for determining the three-dimensional structure and relative orientation of different parts of the molecule.
-
-
Data Analysis:
-
Coupling Constant Analysis: The vicinal (3JHH) coupling constants are extracted from the 1H NMR spectrum. These values are then used in conjunction with the Karplus equation to estimate the corresponding dihedral angles.
-
NOE Analysis: The volumes of the NOE cross-peaks are integrated and, by calibration against a known distance (e.g., a geminal proton pair), are converted into internuclear distance restraints.
-
Computational Chemistry Protocol for Conformational Analysis
-
Initial Structure Generation: A 3D model of the molecule is built using molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search is performed to generate a large number of possible conformers. This is often done using a computationally inexpensive method like molecular mechanics with a force field such as MMFF94.
-
Geometry Optimization and Energy Calculation: The low-energy conformers identified in the search are then subjected to geometry optimization and frequency calculations using a more accurate quantum mechanical method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). The relative energies (including zero-point vibrational energy corrections) of the optimized conformers are calculated to determine their relative stabilities.
-
NMR Parameter Calculation: For the lowest energy conformers, NMR chemical shifts and spin-spin coupling constants are calculated using a method like the Gauge-Including Atomic Orbital (GIAO) method for chemical shifts and the Fermi contact term for coupling constants.
-
Comparison with Experimental Data: The calculated NMR parameters are compared with the experimental values. A population-weighted average of the calculated parameters for the different conformers can be computed and compared to the experimental data to assess the accuracy of the computational model and the predicted conformational populations.
Conclusion
The conformational analysis of flexible molecules like this compound and its analogs is a multifaceted endeavor that requires a synergistic approach, combining the power of experimental NMR spectroscopy with the insights from computational chemistry. While direct experimental data for this compound is limited, the principles and methodologies outlined in this guide, using data from structurally related compounds, provide a robust framework for researchers to investigate the conformational preferences of this and other unsaturated amines. A thorough understanding of the conformational landscape of these molecules is a critical step in the rational design of new drugs and materials with tailored properties.
Safety Operating Guide
Proper Disposal of Hept-6-en-3-amine: A Procedural Guide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals regarding the proper disposal of Hept-6-en-3-amine. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Summary of Potential Hazards
Based on analogous compounds, this compound is anticipated to be a flammable, corrosive, and toxic substance. The table below summarizes the key hazards associated with similar aliphatic amines.
| Hazard Category | Description | Potential Consequences |
| Flammability | Likely a flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back. | Fire or explosion, especially in the presence of heat, sparks, or open flames. |
| Corrosivity | Expected to cause severe skin burns and serious eye damage upon contact.[1] May also be corrosive to the respiratory tract if inhaled. | Chemical burns, permanent eye damage, and respiratory irritation. |
| Toxicity | May be harmful or toxic if swallowed, inhaled, or absorbed through the skin. | Acute health effects, potential for systemic toxicity. |
| Reactivity | Reacts exothermically and potentially violently with acids, strong oxidizing agents, and halogens. | Generation of heat, toxic fumes, or fire. |
Experimental Protocols: Disposal Procedure
The proper disposal of this compound is a critical safety protocol. The following step-by-step methodology must be followed to ensure the safe handling and disposal of this hazardous waste.
Personal Protective Equipment (PPE)
Before handling this compound, ensure that the following PPE is worn:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Nitrile or neoprene gloves (double-gloving is recommended).
-
Body Protection: A flame-retardant lab coat and chemical-resistant apron.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is required.
Spill Management
In the event of a spill, immediate action is necessary to contain and clean up the material safely.
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, and if possible, perform the cleanup within a fume hood.
-
Contain: For small spills, cover with a non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels.
-
Neutralize (with caution): For spills of dilute solutions, and only if you are trained to do so, cautious neutralization with a weak acid (e.g., citric acid solution) may be possible. This should be done with extreme care due to the exothermic reaction.
-
Collect: Carefully scoop the absorbed material into a clearly labeled, sealable, and chemically compatible waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Waste Collection and Storage
Proper collection and storage of this compound waste are crucial to prevent accidents.
-
Waste Container: Use a designated, properly labeled hazardous waste container made of a compatible material (e.g., high-density polyethylene - HDPE). The container must have a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable, Corrosive, Toxic).
-
Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials like acids or strong oxidizing agents.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and cool secondary containment bin away from heat, ignition sources, and incompatible chemicals.
Final Disposal
Disposal of this compound must be handled by a licensed hazardous waste disposal company.
-
Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) department for the pickup and disposal of the hazardous waste.
-
Incineration: The preferred method of disposal for flammable organic amines is high-temperature incineration at a permitted hazardous waste facility.[2]
-
Do Not:
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Hept-6-en-3-amine
Essential Safety and Handling Guide for Hept-6-en-3-amine
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The focus is on procedural, step-by-step guidance to ensure safe operational and disposal practices.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on the hazards associated with aliphatic amines.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes and vapors that can cause severe eye irritation or damage. |
| Skin Protection | Nitrile or neoprene gloves (check for breakthrough time), flame-retardant lab coat, and closed-toe shoes | Prevents skin contact, which can cause irritation or chemical burns. |
| Respiratory Protection | Use in a certified chemical fume hood. If not possible, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Protects against inhalation of harmful vapors, which can cause respiratory tract irritation. |
Operational Plan: Safe Handling Protocol
Follow these step-by-step procedures to ensure the safe handling of this compound in a laboratory setting.
1. Engineering Controls and Preparation:
-
Ventilation: Always handle this compound inside a certified chemical fume hood to minimize vapor inhalation.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: Have a chemical spill kit rated for amines readily available in the work area.
-
Material and Equipment: Gather all necessary chemicals, glassware, and equipment before starting the experiment to minimize movement and potential for accidents.
2. Personal Protective Equipment (PPE) Donning:
-
Put on a lab coat, ensuring it is fully buttoned.
-
Don chemical safety goggles and a face shield.
-
Wear appropriate gloves (double-gloving is recommended).
3. Chemical Handling:
-
Dispensing: Carefully dispense the required amount of this compound, avoiding splashing. Use a syringe or a pipette with a proper bulb.
-
Reactions: If the chemical is being used in a reaction, ensure the apparatus is securely clamped and that any potential for exothermic reaction is controlled (e.g., by slow addition or using an ice bath).
-
Storage: Keep the primary container of this compound tightly sealed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.
4. Post-Handling and Decontamination:
-
Decontaminate Equipment: All glassware and equipment that came into contact with this compound should be decontaminated. A common method is to rinse with a suitable solvent (e.g., ethanol or isopropanol) followed by washing with soap and water.
-
Decontaminate Work Area: Wipe down the work surface in the fume hood with an appropriate cleaning agent.
-
PPE Removal: Remove gloves using the proper technique to avoid skin contact with any residual chemical. Remove lab coat and other PPE.
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical.
Disposal Plan: Waste Management Protocol
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.
1. Waste Segregation:
-
Do not mix this compound waste with other waste streams unless specifically instructed to do so by your institution's EHS guidelines.
-
Segregate liquid waste from solid waste.
2. Waste Collection:
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed waste container. The container should be compatible with the chemical.
-
Solid Waste: Collect any contaminated solid waste (e.g., used pipette tips, contaminated paper towels) in a separate, clearly labeled solid waste container.
3. Waste Labeling and Storage:
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Flammable," "Corrosive," "Toxic").
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should have secondary containment to prevent spills.
4. Waste Disposal:
-
EHS Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not pour any amount of this compound down the drain.
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
